molecular formula C9H5F2NO B1621730 6,8-Difluoroquinolin-4-ol CAS No. 243448-16-0

6,8-Difluoroquinolin-4-ol

カタログ番号: B1621730
CAS番号: 243448-16-0
分子量: 181.14 g/mol
InChIキー: IFNWXFDCHWBABW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

6,8-Difluoroquinolin-4-ol is a useful research compound. Its molecular formula is C9H5F2NO and its molecular weight is 181.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,8-Difluoroquinolin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-Difluoroquinolin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6,8-difluoro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNWXFDCHWBABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371741
Record name 6,8-Difluoroquinolin-4-ol
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Molecular Weight

181.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243448-16-0
Record name 6,8-Difluoro-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243448-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Difluoroquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

physicochemical properties of 6,8-Difluoroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Profiling and Synthetic Methodologies of 6,8-Difluoroquinolin-4-ol in Advanced Drug Discovery

Executive Summary

The compound 6,8-Difluoroquinolin-4-ol (CAS: 243448-16-0) is a highly privileged fluorinated heterocyclic scaffold utilized extensively in the design of small-molecule kinase inhibitors, antiviral integrase inhibitors, and anti-virulence antibacterial agents. The strategic placement of fluorine atoms at the C6 and C8 positions exerts profound inductive electron-withdrawing effects, significantly modulating the pKa of the quinoline nitrogen, enhancing metabolic stability against cytochrome P450 oxidation, and improving membrane permeability.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural dynamics, and field-proven synthetic protocols for 6,8-Difluoroquinolin-4-ol, designed to empower medicinal chemists with actionable, self-validating workflows.

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical parameters of 6,8-Difluoroquinolin-4-ol is critical for optimizing its formulation and target-binding kinetics. The molecule exhibits a classic tautomeric equilibrium between the 4-hydroxyquinoline and 4-quinolone forms. In polar protic solvents and physiological conditions, the 4-quinolone tautomer predominates, providing a critical hydrogen-bond donor (N-H) and acceptor (C=O) pair that frequently interacts with the hinge region of kinases or chelates divalent metal cations (e.g., Mg²⁺) in viral integrases [1].

Quantitative Data Summary

The following table consolidates the core physicochemical properties of the compound [2, 3]:

PropertyValue / Description
CAS Number 243448-16-0
Molecular Formula C₉H₅F₂NO
Molecular Weight 181.14 g/mol
Monoisotopic Mass 181.03392 Da
Melting Point 283–286 °C
Predicted XLogP ~1.8
pKa (Estimated) pKa₁ ~2.0 (Quinoline N); pKa₂ ~9.5 (Hydroxyl/Quinolone)
Appearance Pale yellow to yellow ochre crystalline powder

Causality Insight: The exceptionally high melting point (283–286 °C) is driven by strong intermolecular hydrogen bonding inherent to the 4-quinolone tautomer in the solid state. This necessitates the use of high-boiling aprotic solvents (e.g., diphenyl ether or Dowtherm A) during high-temperature synthetic cyclization steps to maintain solubility and drive the reaction forward.

Synthetic Methodologies: The Gould-Jacobs Approach

The most robust and scalable method for synthesizing 6,8-Difluoroquinolin-4-ol relies on a modified Gould-Jacobs reaction [4]. This route is preferred because it utilizes inexpensive starting materials (2,4-difluoroaniline) and provides distinct, isolable intermediates that allow for rigorous quality control at each step.

Experimental Protocol: Step-by-Step Workflow

Phase 1: Condensation to Enamine Intermediate

  • Reagents: Combine 1.0 equivalent of 2,4-difluoroaniline with 1.1 equivalents of diethyl ethoxymethylenemalonate (EMME).

  • Reaction: Heat the neat mixture to 90–100 °C for 3 hours under an inert nitrogen atmosphere.

  • Validation: Monitor via TLC (Hexane/EtOAc 7:3, UV 254 nm). The primary amine spot should disappear, replaced by a highly UV-active enamine intermediate. The release of ethanol (byproduct) serves as a visual and physical indicator of reaction progression.

Phase 2: Thermal Cyclization

  • Solvent Selection: Dissolve the crude enamine in diphenyl ether (10 volumes). Why diphenyl ether? The cyclization requires overcoming a high activation energy barrier. Diphenyl ether's boiling point (~259 °C) provides the exact thermal envelope needed to drive the intramolecular Friedel-Crafts-type ring closure without degrading the fluorinated aromatic ring.

  • Reaction: Reflux the solution at 250 °C for 15–30 minutes.

  • Isolation: Cool to room temperature and precipitate the resulting ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate using hexanes. Filter and wash with cold hexanes to remove residual diphenyl ether.

Phase 3: Saponification and Decarboxylation

  • Saponification: Suspend the ester in a 1:1 mixture of 10% aqueous NaOH and Methanol. Reflux for 4 hours. Causality: Methanol acts as a phase-transfer bridge, solubilizing the lipophilic ester so the aqueous hydroxide can efficiently attack the carbonyl carbon.

  • Acidification: Cool and acidify with 2M HCl to pH 3 to precipitate the 3-carboxylic acid. Filter and dry.

  • Decarboxylation: Heat the dry carboxylic acid neat (or in a high-boiling solvent like quinoline with copper powder) to 250–270 °C until CO₂ evolution ceases.

  • Final Validation: Confirm the final product via LC-MS (Target [M+H]⁺ = 182.04) and ¹H-NMR (disappearance of the carboxylic acid proton and appearance of the C3 aromatic proton).

Synthetic Workflow Diagram

Synthesis A 2,4-Difluoroaniline C Enamine Intermediate A->C + EMME 90°C, 3h B EMME (Diethyl ethoxymethylenemalonate) B->C D Ethyl 6,8-difluoro-4-hydroxyquinoline -3-carboxylate C->D Thermal Cyclization Diphenyl ether, 250°C E 6,8-Difluoro-4-hydroxyquinoline -3-carboxylic acid D->E Saponification 10% NaOH/MeOH, reflux F 6,8-Difluoroquinolin-4-ol (Target) E->F Decarboxylation Thermal (>250°C)

Caption: Step-by-step Gould-Jacobs synthetic workflow for 6,8-Difluoroquinolin-4-ol.

Pharmacological & Medicinal Chemistry Applications

The 6,8-difluoroquinolin-4-ol scaffold is not merely a structural placeholder; it is an active pharmacophore. Its integration into drug discovery pipelines is driven by specific structure-activity relationship (SAR) logic [5].

  • Kinase Inhibitors: The 4-quinolone tautomer mimics the adenine ring of ATP. The N-H and C=O groups form robust bidentate hydrogen bonds with the peptide backbone of the kinase hinge region. The C6 and C8 fluorines project into the hydrophobic pocket, displacing high-energy water molecules and increasing binding affinity (entropic gain) [5].

  • Anti-virulence Agents: Recent studies have repurposed diflunisal aza-analogs (incorporating the difluoro-hydroxy core) to suppress Staphylococcus aureus virulence factors. The scaffold inhibits the accessory gene regulator (agr) quorum-sensing system, reducing biofilm formation and toxin production without exerting direct bactericidal pressure, thereby minimizing resistance [4].

Target Interaction Logic Diagram

Mechanism Core 6,8-Difluoroquinolin-4-ol Scaffold F_atoms C6 & C8 Fluorine Atoms Core->F_atoms OH_group 4-OH / 4-Quinolone Tautomer Core->OH_group Lipophilicity Enhanced Lipophilicity & Metabolic Stability F_atoms->Lipophilicity Electron withdrawal H_bond H-Bond Donor/Acceptor & Metal Chelation (Mg2+) OH_group->H_bond Tautomeric shift Target1 Kinase Hinge Region Binding Lipophilicity->Target1 H_bond->Target1 Target2 Bacterial Quorum Sensing Inhibition H_bond->Target2

Caption: Mechanistic logic mapping the physicochemical traits of the scaffold to biological targets.

Conclusion

6,8-Difluoroquinolin-4-ol represents a masterclass in rational drug design. By leveraging the Gould-Jacobs synthesis, chemists can reliably access this scaffold at scale. The precise electronic tuning provided by the di-fluoro substitution, paired with the hydrogen-bonding capacity of the quinolone core, ensures its continued prominence in the development of next-generation therapeutics.

References

  • National Center for Biotechnology Information. "6,8-Difluoroquinolin-4-ol | C9H5F2NO | CID 2736980" PubChem. Available at:[Link]

  • PubChemLite. "6,8-difluoroquinolin-4-ol (C9H5F2NO)". University of Luxembourg. Available at:[Link]

  • Carta, D., Brun, P., Dal Pra, M., Bernabè, G., Castagliuolo, I., & Ferlin, M. G. (2018). "Synthesis and preliminary anti-inflammatory and anti-bacterial evaluation of some diflunisal aza-analogs." MedChemComm, 9(6), 1017–1032. Available at:[Link]

  • Roskoski, R. (2021). "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry. Available at:[Link]

6,8-Difluoroquinolin-4-ol (CAS: 243448-16-0): A Comprehensive Technical Guide on Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

In the landscape of medicinal chemistry and advanced materials, fluorinated heterocycles serve as privileged scaffolds. 6,8-Difluoroquinolin-4-ol (CAS: 243448-16-0) is a highly specialized quinoline derivative characterized by the strategic placement of two fluorine atoms at the C6 and C8 positions, alongside a hydroxyl group at C4 [1].

The rationale for utilizing this specific substitution pattern is rooted in its profound impact on molecular pharmacokinetics and reactivity. Fluorine's high electronegativity and small van der Waals radius enhance the lipophilicity and metabolic stability of the quinoline core without introducing significant steric bulk. Furthermore, the electron-withdrawing nature of the C6 and C8 fluorines significantly alters the electron density of the pyridine ring, lowering the pKa of the C4-hydroxyl group and uniquely tuning its reactivity for downstream functionalization, such as nucleophilic aromatic substitution ( SN​Ar ) [1].

Physicochemical Properties & Structural Dynamics

Understanding the physicochemical baseline of 6,8-difluoroquinolin-4-ol is critical for handling and reaction planning. A defining structural dynamic of this compound is its lactam-lactim tautomerism . While named as an alcohol (quinolin-4-ol), in the solid state and in polar solvents, it predominantly exists in its keto tautomeric form: 6,8-difluoroquinolin-4(1H)-one . This equilibrium dictates the necessity of highly electrophilic activating agents (like POCl3​ ) to functionalize the C4 position.

Quantitative Data Summary
PropertyValue
CAS Number 243448-16-0
Molecular Formula C9​H5​F2​NO
Molecular Weight 181.14 g/mol
Appearance Pale yellow to off-white powder [1]
Melting Point 283 – 286 °C [2]
Density (Predicted) ~1.4 g/cm³
Primary Tautomer 6,8-Difluoroquinolin-4(1H)-one

Mechanistic Synthesis: The Gould-Jacobs Pathway

The most robust and scalable method for synthesizing 4-hydroxyquinolines is the Gould-Jacobs reaction . This pathway is preferred because it allows for the precise construction of the quinoline ring from an easily accessible aniline derivative.

The causality of this pathway relies on a sequence of condensation, thermal cyclization, and decarboxylation. We begin with 2,4-difluoroaniline. Condensation with diethyl ethoxymethylenemalonate (EMME) forms an enamine intermediate. The critical step is the thermal cyclization. Because the activation energy for electrophilic aromatic substitution onto the electron-deficient fluorinated ring is high, the reaction requires extreme temperatures (~250 °C). Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is chosen as the solvent because it remains liquid and stable at these elevated temperatures, providing the necessary thermal mass to drive the cyclization to the ethyl ester intermediate [3].

GouldJacobs A 2,4-Difluoroaniline + EMME B Condensation (110 °C) A->B C Enamine Intermediate B->C D Thermal Cyclization (Dowtherm A, 250 °C) C->D E Ethyl 6,8-difluoro-4-hydroxyquinoline -3-carboxylate D->E F Saponification (NaOH) & Acidification (HCl) E->F G 6,8-Difluoro-4-hydroxyquinoline -3-carboxylic acid F->G H Decarboxylation (Heat, 250 °C) G->H I 6,8-Difluoroquinolin-4-ol (CAS: 243448-16-0) H->I

Gould-Jacobs synthetic pathway for 6,8-difluoroquinolin-4-ol.

Experimental Protocol: Synthesis of 6,8-Difluoroquinolin-4-ol

This protocol is designed as a self-validating system. Visual and physical cues are built into the methodology to ensure the operator can verify the success of each step without immediate spectroscopic analysis.

Step 1: Enamine Formation
  • Charge a round-bottom flask with 2,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Heat the neat mixture to 110 °C for 2 hours under a Dean-Stark trap.

  • Self-Validation: The reaction is complete when the theoretical volume of ethanol byproduct is collected in the trap, indicating full condensation.

Step 2: Thermal Cyclization
  • Dilute the crude enamine in 10 volumes of Dowtherm A.

  • Heat the solution to 250 °C under a nitrogen atmosphere for 1.5 hours.

  • Cool the mixture to room temperature, then add hexanes.

  • Self-Validation: The product, ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, will precipitate out of the Dowtherm A/hexane mixture as a solid. Filter and wash with hexanes to remove residual Dowtherm A.

Step 3: Saponification & Decarboxylation
  • Suspend the ester in a 10% aqueous NaOH solution and reflux for 2 hours until the suspension becomes a clear solution (indicating successful ester hydrolysis to the water-soluble sodium carboxylate).

  • Acidify with concentrated HCl to pH 2 to precipitate the 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid. Filter and dry.

  • Decarboxylate by suspending the dried acid in a high-boiling inert solvent (e.g., diphenyl ether) and heating to 250 °C.

  • Self-Validation: Monitor the reaction visually. The evolution of CO2​ gas will cause vigorous bubbling. The decarboxylation is definitively complete when gas evolution ceases. Cool and precipitate the final 6,8-difluoroquinolin-4-ol with hexanes.

Downstream Applications: Halogenation & Cross-Coupling

Because the C4-hydroxyl group (keto tautomer) is a poor leaving group, 6,8-difluoroquinolin-4-ol is rarely used as a terminal active pharmaceutical ingredient (API). Instead, it is an advanced intermediate.

The standard activation strategy involves reacting the compound with phosphorus oxychloride ( POCl3​ ) to yield 4-chloro-6,8-difluoroquinoline [4]. The causality here is straightforward: the chloride acts as an excellent leaving group, priming the C4 position for nucleophilic attack. The electron-withdrawing C6 and C8 fluorines further activate the C4 position by depleting its electron density, making the subsequent SN​Ar with amines exceptionally fast and high-yielding. This sequence is a cornerstone in the synthesis of kinase inhibitors (e.g., c-Met and VEGFR targets) and mefloquine-analog antimalarials.

Downstream Core 6,8-Difluoroquinolin-4-ol POCl3 Chlorination (POCl3) Core->POCl3 Chloro 4-Chloro-6,8-difluoroquinoline POCl3->Chloro SNAr SNAr with Amines Chloro->SNAr Suzuki Suzuki-Miyaura Cross-Coupling Chloro->Suzuki Kinase Kinase Inhibitors SNAr->Kinase Antimalarial Antimalarial Agents Suzuki->Antimalarial

Downstream activation and functionalization of 6,8-difluoroquinolin-4-ol.

Trust & Validation: Analytical Characterization

To ensure scientific integrity before proceeding to downstream cross-coupling, the synthesized 6,8-difluoroquinolin-4-ol must be analytically verified:

  • 1 H NMR (DMSO- d6​ ): The tautomeric nature means the N-H proton will appear as a broad singlet far downfield (~11.5 ppm). The C2 and C3 protons typically present as a coupled doublet system, confirming the decarboxylation was successful (the C3 proton would be absent if the carboxylic acid remained).

  • 19 F NMR: Two distinct multiplets will be observed, confirming the retention of the 6,8-difluoro substitution pattern.

  • LC-MS: Electrospray ionization (ESI+) should yield a clear [M+H]+ peak at m/z 182.1.

References

  • PubChem. "6,8-Difluoroquinolin-4-ol | CID 2736980." National Center for Biotechnology Information. Available at:[Link]

discovery and history of 6,8-Difluoroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and History of 6,8-Difluoroquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-4-ol scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. The strategic introduction of fluorine atoms to this nucleus has been a pivotal strategy in enhancing the pharmacological properties of numerous therapeutic agents. This technical guide provides a comprehensive exploration of 6,8-Difluoroquinolin-4-ol, a key heterocyclic motif. While the specific historical record of its initial synthesis is not prominently documented, this guide delineates its likely emergence from the systematic evolution of fluoroquinolone antibiotics. We will delve into its plausible synthetic pathways, physicochemical characteristics, and the profound influence of the 6,8-difluoro substitution pattern on its biological significance. This document serves as an in-depth resource for researchers leveraging this scaffold in contemporary drug discovery and development.

Historical Context and the Emergence of 6,8-Difluoroquinolones

The journey to 6,8-Difluoroquinolin-4-ol is intrinsically linked to the broader history of quinolone antibiotics. The first generation of quinolones, such as nalidixic acid discovered in the 1960s, exhibited a narrow spectrum of activity. The breakthrough came with the introduction of a fluorine atom at the C-6 position of the quinolone ring, giving rise to the highly successful fluoroquinolone class of antibiotics. This modification significantly enhanced their antibacterial potency and spectrum.

Further structure-activity relationship (SAR) studies throughout the 1980s and 1990s explored the impact of additional substitutions on the quinolone core. It was discovered that the introduction of a second fluorine atom at the C-8 position could further modulate the compound's properties. The 6,8-difluoro substitution pattern became a hallmark of several potent antibacterial agents, influencing their electronic properties, lipophilicity, and interaction with biological targets.[1]

While a singular "discovery" of 6,8-Difluoroquinolin-4-ol is not readily identifiable in seminal publications, it is most probable that this compound was first synthesized as a key intermediate in the development of more complex and potent 6,8-difluoroquinolone antibacterial agents. Its importance, therefore, lies not in a standalone discovery but in its role as a foundational building block for a range of biologically active molecules.

Plausible Synthetic Pathways

The synthesis of 6,8-Difluoroquinolin-4-ol can be logically approached through well-established methods for quinolone synthesis, primarily the Gould-Jacobs and Conrad-Limpach reactions. Both pathways utilize the readily available starting material, 2,4-difluoroaniline.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the preparation of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEMM).[2][3] The reaction proceeds through a condensation followed by a thermal cyclization.

Experimental Protocol: Gould-Jacobs Synthesis of 6,8-Difluoroquinolin-4-ol

Step 1: Condensation of 2,4-difluoroaniline with Diethyl ethoxymethylenemalonate (DEEMM)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 120-130°C for 2 hours. The reaction can be monitored by the evolution of ethanol.

  • After cooling to room temperature, the intermediate, diethyl 2-((2,4-difluorophenyl)amino)methylenemalonate, can be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Thermal Cyclization

  • To the crude or purified intermediate from Step 1, add a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • Heat the mixture to approximately 250°C under an inert atmosphere (e.g., Nitrogen or Argon) for 30-60 minutes.

  • Monitor the completion of the cyclization by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product.

  • Collect the solid by filtration, wash with a non-polar solvent like hexane to remove the high-boiling solvent, and then with ethanol.

  • The resulting solid is ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate.

Step 3: Saponification and Decarboxylation

  • Suspend the ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours to effect saponification.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This will precipitate the 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid.

  • Collect the solid by filtration and wash with water.

  • To achieve decarboxylation, heat the carboxylic acid intermediate in a high-boiling point solvent or carefully without a solvent at a temperature above its melting point until the evolution of carbon dioxide ceases.

  • The resulting solid is 6,8-Difluoroquinolin-4-ol.

Gould_Jacobs_Synthesis A 2,4-Difluoroaniline C Diethyl 2-((2,4-difluorophenyl)amino)methylenemalonate A->C Condensation (120-130°C) B Diethyl ethoxymethylenemalonate B->C D Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization (~250°C) E 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid D->E Saponification (NaOH, Reflux) F 6,8-Difluoroquinolin-4-ol E->F Decarboxylation (Heat)

Caption: Gould-Jacobs synthesis of 6,8-Difluoroquinolin-4-ol.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis provides an alternative route to 4-hydroxyquinolines, involving the reaction of an aniline with a β-ketoester.[4][5]

Experimental Protocol: Conrad-Limpach Synthesis of a 2-Methyl-6,8-Difluoroquinolin-4-ol Analogue

Note: This protocol describes the synthesis of a 2-methyl analogue, as the direct Conrad-Limpach synthesis to the unsubstituted quinolin-4-ol would require a less common β-ketoester. The principles are directly applicable.

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask, combine 2,4-difluoroaniline (1.0 eq) and ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol or toluene.

  • Add a catalytic amount of a strong acid (e.g., a drop of sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture to reflux for 4-6 hours, with continuous removal of water using a Dean-Stark apparatus if toluene is the solvent.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure to yield the crude enamine intermediate, ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate.

Step 2: Thermal Cyclization

  • In a flask containing a high-boiling point solvent (e.g., diphenyl ether), heat the solvent to approximately 250°C.

  • Slowly add the crude enamine intermediate from Step 1 to the hot solvent.

  • Maintain the temperature for 30-60 minutes to facilitate the cyclization.

  • Cool the reaction mixture to room temperature and add hexane to precipitate the product.

  • Filter the solid, wash with hexane and then ethanol, to yield 2-methyl-6,8-difluoroquinolin-4-ol.

Conrad_Limpach_Synthesis A 2,4-Difluoroaniline C Ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate A->C Condensation (Acid catalyst, Reflux) B Ethyl Acetoacetate B->C D 2-Methyl-6,8-difluoroquinolin-4-ol C->D Thermal Cyclization (~250°C) Biological_Applications A 6,8-Difluoroquinolin-4-ol Scaffold B Antibacterial Agents A->B Inhibition of DNA Gyrase/ Topoisomerase IV C Anticancer Agents A->C Topoisomerase Inhibition, Apoptosis Induction D Antiviral Agents A->D Exploratory Research E Anti-inflammatory Agents A->E Exploratory Research

Caption: Potential therapeutic applications of the 6,8-Difluoroquinolin-4-ol scaffold.

Conclusion

6,8-Difluoroquinolin-4-ol stands as a testament to the power of medicinal chemistry in optimizing drug scaffolds. While its own "discovery" may be subsumed within the broader narrative of fluoroquinolone development, its significance as a core structural motif is undeniable. The strategic placement of fluorine atoms at the C-6 and C-8 positions imparts potent biological activity and desirable physicochemical properties, making this scaffold a continued area of interest for the development of novel therapeutics. This guide has provided a comprehensive overview of its likely synthetic origins, properties, and the scientific rationale behind its importance, offering a valuable resource for researchers in the field.

References

  • Miyamoto, T., Matsumoto, J., Chiba, K., Egawa, H., Shibamori, K., Minamida, A., Nishimura, Y., Okada, H., Kataoka, M., & Fujita, M. (1990). Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. Journal of Medicinal Chemistry, 33(6), 1645–1656. [Link]

  • Chu, D. T., Fernandes, P. B., Maleczka, R. E., Jr, Nordeen, C. W., & Pernet, A. G. (1987). Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 30(3), 504–509. [Link]

  • Chu, D. T. W., Fernandes, P. B., Maleczka, R. E., Jr, Nordeen, C. W., & Pernet, A. G. (1987). Synthesis and Structure-Activity Relationship of l-Aryl-6,8-difluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry, 30(3), 504-509.
  • Chu, D. T. W., Fernandes, P. B., Maleczka, R. E., Jr, Nordeen, C. W., & Pernet, A. G. (1987). Synthesis and Structure-Activity Relationship of l-Aryl-6,8-difluoroquinolone Antibacterial Agents. J. Med. Chem., 30, 504-509.
  • Chu, D. T. W., Fernandes, P. B., Maleczka, R. E., Jr, Nordeen, C. W., & Pernet, A. G. (1987). Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents. Journal of Medicinal Chemistry.
  • Mizuki, Y., Fujiwara, I., Yamaguchi, T., & Sekine, Y. (1996). Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. Journal of Antimicrobial Chemotherapy, 37(Suppl A), 41-55.
  • Chu, D. T. W., Fernandes, P. B., Claiborne, A. K., Pihuleac, E., Nordeen, C. W., Maleczka, R. E., Jr, & Pernet, A. G. (1985). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 28(11), 1558-1564.
  • Al-Hiari, Y. M., Al-Mazahreh, A. M., Al-Zweri, F. H., & Al-Qirim, T. A. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 11(1).
  • BenchChem. (2025). Physical and chemical properties of 4-Fluoro-2-hydroxyquinoline. BenchChem.
  • Domagala, J. M. (2000). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not.
  • Dainippon Pharmaceutical Co., Ltd. (1991). Quinoline derivatives and processes for preparation thereof.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Novel Fluoroquinolone Derivatives Using Fluoroacetonitrile. BenchChem.
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  • Quimicafacil.net. (n.d.). Síntesis de Fluoroquinolonas Antibióticos.
  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Apollo Scientific. (n.d.). 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid.
  • El-Gohary, N. S., & Shaaban, M. I. (2018). Design, Synthesis and Docking Studies of Some Novel Fluoroquinolone Compounds with Antibacterial Activity.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2,4-Difluoroaniline for Researchers and Drug Development Professionals. BenchChem.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis.
  • Roussel Uclaf. (1984). Process for the preparation of 4-hydroxy quinolines.
  • Hoechst Aktiengesellschaft. (1987). Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • Fluorochem. (n.d.).
  • PubChemLite. (n.d.). 5,8-difluoro-4-hydroxyquinoline (C9H5F2NO).
  • Rohm & Haas. (1961). Preparation of ethyl acrylate.
  • Universal Oil Products Company. (1978). Method of preparing 2,4-difluoroaniline.
  • Syngenta Participations AG. (2003). Process for the preparation of quinoline derivatives.
  • Redd, J. T., & Hamilton, G. L. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 14(7), 2545-2554.
  • Abu-Hammad, S., & El-Abadelah, M. M. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4287.
  • Wikipedia. (n.d.).
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Methodological & Application

Application Note: Conrad-Limpach Synthesis of Substituted Quinolin-4-ols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinolin-4-ols (which exist in tautomeric equilibrium with quinolin-4(1H)-ones) are privileged scaffolds in medicinal chemistry. They serve as the core structural motif for numerous therapeutics, including antimalarials, high-affinity kinase inhibitors, and broad-spectrum fluoroquinolone antibiotics[1]. The Conrad-Limpach synthesis remains one of the most robust, scalable, and enduring methodologies for constructing this heterocyclic core[2].

This application note provides a comprehensive, field-proven guide to the Conrad-Limpach reaction. Rather than merely listing steps, this guide details the mechanistic causality governing chemoselectivity, provides step-by-step protocols for both traditional thermal and modern microwave-assisted approaches, and establishes a self-validating troubleshooting framework to ensure high-yield, reproducible syntheses.

Mechanistic Principles & Chemoselectivity

The synthesis of quinolin-4-ols from anilines and β-keto esters is a two-step sequence governed by strict thermodynamic and kinetic parameters. Understanding the causality behind these parameters is essential for preventing the formation of undesired Knorr-type byproducts[3].

Step 1: Kinetic Enamine Formation The reaction initiates with the condensation of a substituted aniline and a β-keto ester. This step must be conducted under kinetic control (typically 80–120 °C) with a catalytic amount of weak acid (e.g., glacial acetic acid)[2]. Under these conditions, the aniline nitrogen selectively attacks the more electrophilic ketone carbonyl, yielding a β-aminoacrylate (enamine) intermediate[1].

Causality Check: If the temperature exceeds 140 °C during this initial condensation, thermodynamic control takes over. The nucleophilic attack shifts to the ester carbonyl to form an acetoacetanilide (amide) intermediate—the precursor to the Knorr synthesis, which ultimately yields the isomeric quinolin-2-ol[3].

Step 2: Thermal Electrocyclic Ring Closure The isolated β-aminoacrylate is subjected to flash heating at elevated temperatures (~250 °C) in a high-boiling, inert solvent such as Dowtherm A or diphenyl ether[1]. This thermal electrocyclic reaction requires significant energy to overcome the activation barrier for intramolecular cyclization[3]. The reaction proceeds via an intramolecular hetero-Diels-Alder-like transition state, followed by the elimination of an alcohol (e.g., ethanol) to yield the quinolin-4-ol[1].

Reaction Pathway Visualization

CL_Mechanism Start Aniline + β-Keto Ester Cond_Kinetic Kinetic Control (Acid cat., <120 °C) Start->Cond_Kinetic Attack at ketone Cond_Thermo Thermodynamic Control (>140 °C) Start->Cond_Thermo Attack at ester Enamine β-Aminoacrylate (Enamine Intermediate) Cond_Kinetic->Enamine Amide Acetoacetanilide (Amide Intermediate) Cond_Thermo->Amide Cycl_CL Thermal Cyclization (~250 °C, Dowtherm A) - ROH Enamine->Cycl_CL Cycl_Knorr Acidic Cyclization (H2SO4) - H2O Amide->Cycl_Knorr Prod_CL Quinolin-4-ol (Conrad-Limpach Product) Cycl_CL->Prod_CL Prod_Knorr Quinolin-2-ol (Knorr Product) Cycl_Knorr->Prod_Knorr

Chemoselectivity of the Conrad-Limpach (kinetic) vs. Knorr (thermodynamic) synthesis pathways.

Experimental Protocols

The following protocols establish a self-validating system, ensuring that intermediate purity and reaction completion are verified before proceeding to the next step.

Protocol A: Traditional Two-Step Thermal Synthesis[2][4]

Best for: Large-scale synthesis and substrates lacking microwave-absorbing chromophores.

Materials Required:

  • Substituted aniline (1.0 eq)

  • β-keto ester (e.g., ethyl acetoacetate or ethyl benzoylacetate) (1.1 eq)

  • Glacial acetic acid (catalyst)

  • Toluene (Solvent for Step 1)

  • Dowtherm A or Diphenyl ether (Solvent for Step 2)

Step 1: Enamine Condensation

  • Setup : Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus attached to a reflux condenser.

  • Reaction : Dissolve the aniline (1.0 eq) and β-keto ester (1.1 eq) in toluene (approx. 5 mL/mmol). Add 2-3 drops of glacial acetic acid[2].

  • Reflux : Heat the mixture to reflux (approx. 110 °C). The Dean-Stark trap will collect the azeotropically removed water, driving the equilibrium toward the enamine.

  • Validation : Monitor via TLC (typically 80:20 Hexanes:EtOAc). The reaction is complete when the aniline spot is fully consumed (usually 2-4 hours).

  • Isolation : Cool to room temperature and remove toluene under reduced pressure. The crude β-aminoacrylate can often be used directly or recrystallized from ethanol.

Step 2: High-Temperature Cyclization

  • Preparation : In a separate multi-neck flask equipped with an internal thermometer, reflux condenser, and vigorous stirring, heat 10-15 mL of Dowtherm A to 250 °C using a heating mantle with a precise PID temperature controller[3].

  • Addition : Crucial Step - To prevent degradation, the enamine must be subjected to flash heating. Dissolve the crude enamine from Step 1 in a minimal amount of warm Dowtherm A and add it dropwise to the pre-heated (250 °C) solvent[4].

  • Cyclization : Maintain the temperature at 250 °C for 1-2 hours. Ethanol will evolve and vaporize.

  • Validation : Monitor the disappearance of the enamine intermediate via TLC[4].

  • Workup & Purification : Cool the mixture to room temperature. Dilute with a non-polar solvent (e.g., petroleum ether or hexanes) to precipitate the quinolin-4-ol. Collect via vacuum filtration and wash thoroughly with hexanes to remove residual Dowtherm A[4]. Recrystallize the crude product from ethanol/water or acetic acid.

Protocol B: Microwave-Assisted Synthesis[2][5]

Best for: Rapid library generation, small-scale optimization, and minimizing thermal degradation.

  • Setup : In a microwave-safe reaction vial, combine the aniline (1.0 eq), β-keto ester (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Solvent : Add a microwave-transparent or high-boiling solvent (e.g., diphenyl ether, 2 mL/mmol).

  • Irradiation : Seal the vial and irradiate in a dedicated microwave synthesizer. Program the sequence:

    • Ramp to 120 °C (hold 10–20 mins) for enamine formation[5].

    • Ramp to 250 °C (hold 15-20 mins) for cyclization.

  • Workup : Cool rapidly using compressed air. Precipitate the product using hexanes, filter, and recrystallize.

Quantitative Data Presentation

The transition from conventional thermal heating to microwave irradiation significantly alters the reaction profile. The table below summarizes comparative data for the synthesis of representative substituted quinolin-4-ols[2][5].

Synthetic MethodIntermediate TempCyclization TempReaction Time (Total)Average Yield (%)Solvent System
Conventional Thermal 110 °C (Reflux)250 °C4 - 6 Hours65 - 75%Toluene / Dowtherm A
Microwave-Assisted 120 °C (MW)250 °C (MW)25 - 40 Minutes80 - 92%Diphenyl ether
Acid-Catalyzed (Knorr) >140 °C (Direct)90 °C (H2SO4)3 - 5 HoursN/A (Yields 2-ol)Neat / Conc. H2SO4

Troubleshooting & Optimization Matrix

To maintain scientific integrity, an application scientist must anticipate failure modes. Use this self-validating troubleshooting matrix to correct deviations[3].

  • Issue: Low or No Product Yield (Starting material degradation)

    • Causality: Slow heating during the cyclization step allows the enamine intermediate to decompose before reaching the activation energy required for ring closure.

    • Solution: Ensure the Dowtherm A is pre-heated to exactly 250 °C before the dropwise addition of the intermediate[3]. Do not heat the intermediate from room temperature to 250 °C in the bulk solvent.

  • Issue: Formation of a Major Byproduct (Quinolin-2-ol)

    • Causality: The initial condensation step exceeded 140 °C, shifting the reaction from kinetic control (enamine) to thermodynamic control (amide/Knorr product)[3].

    • Solution: Strictly control the Step 1 reflux temperature. Use a Dean-Stark trap with a solvent that boils at ~110 °C (toluene) to cap the maximum temperature.

  • Issue: Product Contaminated with High-Boiling Solvent

    • Causality: Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is highly lipophilic and difficult to remove via standard evaporation[4].

    • Solution: Do not attempt to evaporate the solvent. Instead, force precipitation by flooding the cooled reaction mixture with an excess of cold petroleum ether or hexanes, followed by rigorous washing of the filter cake[4].

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL: 1

  • Synthesis of 6-Chloro-2-phenylquinolin-4-ol: An Application Note and Protocol Source: Benchchem URL:4

  • Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines Source: Benchchem URL: 2

  • Technical Support Center: Synthesis of 5,8-Dimethoxy-2-methylquinolin-4-ol Source: Benchchem URL: 3

  • Palladium-Catalysed Synthesis and Transformation of Quinolones Source: PMC URL: 5

Sources

Application Note: Developing Novel Antibiotics from Quinolin-4-ol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Rationale

The emergence of multidrug-resistant (MDR) bacterial pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), has created a critical bottleneck in modern infectious disease management. To overcome resistance mechanisms that render legacy drugs obsolete, medicinal chemistry must pivot toward novel pharmacophores and unexploited mechanisms of action.

The quinolin-4-ol scaffold offers a highly tractable, rigid bicyclic aromatic framework that has historically served as the foundation for classic fluoroquinolones[1]. However, recent high-throughput screening (HTS) campaigns have revealed that specific structural modifications—namely, functionalization at the C4 position rather than the traditional C3/C6 axis—yield a completely distinct class of antibacterial agents[2]. These novel 4-substituted quinolinols exhibit potent bactericidal activity against Gram-positive pathogens through mechanisms entirely divorced from nucleic acid synthesis inhibition[3].

Mechanistic Divergence: From DNA Gyrase to Membrane Disruption

Classic fluoroquinolones (e.g., ciprofloxacin, levofloxacin) exert their antibacterial effects by binding to DNA gyrase and topoisomerase IV via a critical water-metal ion bridge, leading to lethal double-strand DNA breaks[4]. Resistance to these drugs typically arises from target-site mutations that disrupt this specific binding pocket[4].

In stark contrast, novel quinolin-4-ol derivatives, such as the lead compound DNAC-2 (8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol), do not target intracellular enzymes[3]. Instead, they act as potent membrane-disrupting agents[2].

The Causality of Action:

  • Membrane Localization: The lipophilic nature of the fluorinated quinolin-4-ol scaffold allows the molecule to partition into the bacterial cytoplasmic membrane.

  • Depolarization: The compound induces partial membrane depolarization without causing overt pore formation or lysis, exhibiting high selectivity over eukaryotic membranes[2].

  • Metabolic Shift: The loss of proton motive force halts ATP synthesis, forcing the bacteria into fermentative metabolism[3].

  • Macromolecular Arrest: The energy crisis results in the rapid, simultaneous cessation of DNA, RNA, protein, and cell wall synthesis, leading to rapid bacterial death[3].

G Q4O Quinolin-4-ol Scaffold CQ Classic Quinolones (e.g., Ciprofloxacin) Q4O->CQ NQ Novel 4-Substituted Quinolinols (e.g., DNAC-2) Q4O->NQ Topo Inhibit DNA Gyrase & Topoisomerase IV CQ->Topo Membrane Target Bacterial Membrane (Partial Depolarization) NQ->Membrane Death Rapid Bacterial Cell Death Topo->Death Metab Promote Fermentative Metabolism Membrane->Metab Metab->Death

Caption: Mechanistic divergence of quinolin-4-ol derivatives in antibacterial action.

Structure-Activity Relationship (SAR) & Quantitative Efficacy

The synthesis of the core scaffold is typically achieved via the Gould-Jacobs reaction, which involves the condensation of an aniline with an activated malonic ester, followed by high-temperature thermal cyclization to form the quinoline ring[1].

To optimize the scaffold for membrane targeting, the introduction of electron-withdrawing, lipophilic groups (such as trifluoromethoxy or trifluoromethyl) at the 2-, 6-, or 8-positions is critical[1][3]. These groups enhance metabolic stability, increase membrane permeability, and prevent rapid efflux by bacterial pumps[1].

Quantitative Antimicrobial Activity

The table below summarizes the Minimum Inhibitory Concentration (MIC) values of key quinolin-4-ol derivatives against various bacterial strains, demonstrating the broad-spectrum potential of optimized scaffolds.

Compound / DerivativeS. aureus (MRSA)B. cereusE. coliP. aeruginosaReference
DNAC-2 8.0 µg/mLN/A>64 µg/mL>64 µg/mL[3]
Compound 2 3.12 µg/mL3.12 µg/mL6.25 µg/mL6.25 µg/mL[5]
Compound 6 3.12 µg/mL3.12 µg/mL3.12 µg/mL3.12 µg/mL[5]
Compound 4 6.25 µg/mL6.25 µg/mL12.5 µg/mL12.5 µg/mL[5]

Note: DNAC-2 shows high specificity for Gram-positive pathogens, whereas other optimized derivatives (Compounds 2 and 6) exhibit expanded Gram-negative activity.

Validated Experimental Protocols

The following protocols represent a self-validating workflow for synthesizing and evaluating novel quinolin-4-ol derivatives.

W Synth 1. Scaffold Synthesis (Gould-Jacobs) Funct 2. C4-Functionalization (Triflation & SNAr) Synth->Funct Screen 3. MIC Screening (Broth Microdilution) Funct->Screen MoA 4. MoA Validation (DiSC3(5) Assay) Screen->MoA Opt 5. Lead Optimization (SAR Analysis) MoA->Opt

Caption: End-to-end workflow for validating novel quinolin-4-ol antibiotics.

Protocol A: Synthesis of 4-Substituted Quinolines via SNAr

Objective: To functionalize the C4 position of the quinolin-4-ol scaffold with diverse amines to build a screening library[2][6].

Causality & Rationale: The native hydroxyl group at the C4 position is a poor leaving group. By converting it to a trifluoromethanesulfonate (triflate), we drastically lower the activation energy required for Nucleophilic Aromatic Substitution (SNAr), allowing for the efficient coupling of sterically hindered or electronically diverse amines[2].

Step-by-Step Methodology:

  • Triflation: Dissolve the starting quinolin-4-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0 °C.

  • Add triethylamine (TEA, 2.0 eq) dropwise, followed by the slow addition of trifluoromethanesulfonic anhydride (1.2 eq).

  • Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate in vacuo to yield the quinolin-4-yl triflate intermediate[6].

  • SNAr Coupling: Dissolve the crude triflate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add the desired amine (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Heat the reaction mixture to 80 °C for 12–18 hours.

  • Purification: Cool to room temperature, dilute with ethyl acetate, and wash extensively with brine to remove DMF. Purify the organic layer via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure 4-aminoquinoline derivative.

Protocol B: Self-Validating MIC Broth Microdilution Assay

Objective: To quantify the antibacterial efficacy of synthesized derivatives[5][7].

Causality & Rationale: To ensure the observed bacterial growth inhibition is due to the compound and not solvent toxicity or assay contamination, this protocol utilizes a self-validating matrix containing positive (known antibiotic), negative (vehicle), and sterility controls.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow the target bacterial strain (e.g., MRSA ATCC 33591) overnight in Mueller-Hinton Broth (MHB) at 37 °C[7]. Adjust the culture to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 in fresh MHB.

  • Compound Dilution: In a 96-well clear-bottom plate, perform two-fold serial dilutions of the test compounds in MHB. Ensure the final DMSO concentration does not exceed 1% v/v to prevent solvent-induced toxicity.

  • Controls:

    • Positive Control: Vancomycin or Ciprofloxacin (serial dilution).

    • Vehicle Control: 1% DMSO in MHB + bacteria (ensures solvent does not inhibit growth).

    • Sterility Control: MHB only (ensures no contamination).

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well (final volume 100 µL/well).

  • Incubation & Readout: Incubate the plate at 37 °C for 18–24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth[7].

Protocol C: Membrane Depolarization Assay using DiSC3(5)

Objective: To confirm the membrane-targeting mechanism of action of active hit compounds[2].

Causality & Rationale: DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) is a lipophilic, cationic fluorescent dye. In healthy cells, it translocates into the polarized bacterial membrane where it self-quenches. If a quinolin-4-ol derivative disrupts the membrane, the proton motive force collapses, releasing the dye into the media. This unquenching results in a rapid, measurable spike in fluorescence, directly validating the membrane-disrupting MoA[2].

Step-by-Step Methodology:

  • Cell Preparation: Harvest mid-log phase MRSA cells, wash twice, and resuspend in buffer (5 mM HEPES, 5 mM glucose, pH 7.2) to an OD600 of 0.05.

  • Probe Loading: Add DiSC3(5) to a final concentration of 1 µM. Incubate in the dark for 20 minutes until the fluorescence signal (Excitation: 622 nm, Emission: 670 nm) stabilizes (indicating complete quenching in the membrane).

  • Equilibration: Add 100 mM KCl to equilibrate intracellular and extracellular potassium levels.

  • Compound Addition: Inject the test compound at 1×, 2×, and 4× MIC concentrations.

  • Measurement: Continuously monitor fluorescence for 30 minutes. A rapid, dose-dependent increase in fluorescence confirms membrane depolarization. Use Melittin or Nisin as a positive depolarizing control.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: PMC (NIH) URL:[Link]

  • A quinolinol-based small molecule with anti-MRSA activity that targets bacterial membrane and promotes fermentative metabolism Source: PMC (NIH) URL:[Link]

  • Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria Source: PMC (NIH) URL:[Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents Source: PMC (NIH) URL:[Link]

  • Mechanism of Quinolone Action and Resistance Source: PMC (NIH) URL:[Link]

  • Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria Source: ACS Publications URL:[Link]

Sources

Application Notes and Protocols for the Synthesis of 6,8-Difluoroquinolin-4-ol Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorinated Quinolones in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The strategic incorporation of fluorine atoms into the quinoline ring system has proven to be a highly effective strategy in drug discovery. This is because fluorine substitution can significantly enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic profile of a compound.[3] The 6,8-difluoro substitution pattern, in particular, is a key feature of several potent antibacterial agents, highlighting the importance of this specific arrangement.[3]

This document provides a comprehensive guide for the synthesis of 6,8-difluoroquinolin-4-ol and a focused library of its analogs. The primary objective is to generate a set of compounds suitable for systematic Structure-Activity Relationship (SAR) studies. By methodically altering specific substituents on the quinoline core, researchers can elucidate the structural requirements for a desired biological activity, paving the way for the development of novel and more effective therapeutic agents.[4]

Synthetic Strategy: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and versatile method for the synthesis of 4-hydroxyquinolines.[5][6] This reaction, first reported in 1939, involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[6][7] Subsequent hydrolysis and decarboxylation yield the desired 4-quinolinone core structure.[5][7] The Gould-Jacobs reaction is particularly well-suited for the synthesis of the target compounds, starting from the readily available 2,4-difluoroaniline.

Modern adaptations of this classical reaction, such as the use of microwave irradiation, can significantly reduce reaction times and improve yields, offering a more efficient synthetic route.[6][8]

Visualizing the Synthetic Workflow

Gould_Jacobs_Workflow cluster_0 Part 1: Condensation cluster_1 Part 2: Cyclization & Saponification cluster_2 Part 3: Decarboxylation Aniline 2,4-Difluoroaniline Intermediate1 Anilidomethylenemalonate Intermediate Aniline->Intermediate1 Condensation (Heat) DEEM Diethyl ethoxymethylenemalonate (DEEM) DEEM->Intermediate1 Intermediate1_c Anilidomethylenemalonate Intermediate CyclizedProduct Ethyl 6,8-difluoro-4-hydroxyquinoline- 3-carboxylate Intermediate1_c->CyclizedProduct Thermal Cyclization (High-Boiling Solvent) SaponifiedProduct 6,8-Difluoro-4-hydroxyquinoline- 3-carboxylic acid CyclizedProduct->SaponifiedProduct Saponification (NaOH) SaponifiedProduct_c 6,8-Difluoro-4-hydroxyquinoline- 3-carboxylic acid FinalProduct 6,8-Difluoroquinolin-4-ol SaponifiedProduct_c->FinalProduct Decarboxylation (Heat)

Caption: The Gould-Jacobs reaction pathway for the synthesis of 6,8-Difluoroquinolin-4-ol.

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold - 6,8-Difluoroquinolin-4-ol

This protocol details the synthesis of the parent compound, 6,8-difluoroquinolin-4-ol, which will serve as the foundation for the analog library.

Part A: Condensation of 2,4-Difluoroaniline with Diethyl Ethoxymethylenemalonate (DEEM)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heating: Heat the reaction mixture to 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the consumption of the starting aniline.

  • Ethanol Removal: After the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting product is the anilidomethylenemalonate intermediate.

Part B: Thermal Cyclization

  • Solvent Addition: To the crude anilidomethylenemalonate intermediate, add a high-boiling point inert solvent such as diphenyl ether.

  • High-Temperature Heating: Heat the mixture to approximately 250 °C. The cyclization reaction is typically complete within 30-60 minutes. Monitor the reaction progress by TLC.

  • Isolation: Allow the reaction mixture to cool to room temperature. The cyclized product, ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, will often precipitate out of the solution. If not, add a non-polar solvent like hexane to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with a cold non-polar solvent, and dry under vacuum.

Part C: Saponification

  • Reaction Setup: Suspend the dried ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide (NaOH).

  • Reflux: Heat the mixture to reflux for 1-2 hours, or until the hydrolysis is complete as indicated by TLC.

  • Acidification and Precipitation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3. The 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash thoroughly with cold water to remove any residual acid, and dry.

Part D: Decarboxylation

  • Heating: Place the dried 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid in a suitable flask and heat it to its melting point (or slightly above) until the evolution of carbon dioxide ceases. This step can also be carried out in a high-boiling solvent.

  • Purification: The crude 6,8-difluoroquinolin-4-ol can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Protocol 2: Synthesis of Analogs for SAR Studies

The following protocols outline the synthesis of a focused set of analogs designed to probe the influence of substituents at the C-2 and C-7 positions. These positions are often critical for modulating the biological activity of quinolones.[9]

Rationale for Analog Design:

  • C-2 Position: Introducing small alkyl or aryl groups at this position can influence steric interactions with the target binding site.

  • C-7 Position: This position is frequently modified in fluoroquinolone antibiotics to alter their spectrum of activity and pharmacokinetic properties.[10]

SAR_Strategy cluster_C2 C-2 Position Modifications cluster_C7 C-7 Position Modifications Core 6,8-Difluoroquinolin-4-ol Core Scaffold C2_Alkyl Analog A R = Methyl Core:f0->C2_Alkyl:f0 Introduce Substituent at C-2 C2_Aryl Analog B R = Phenyl Core:f0->C2_Aryl:f0 C7_Amino Analog C R' = Piperazinyl Core:f0->C7_Amino:f0 Introduce Substituent at C-7 C7_Alkoxy Analog D R' = Methoxy Core:f0->C7_Alkoxy:f0

Caption: Strategy for generating a focused library of analogs for SAR studies.

A. Synthesis of C-2 Substituted Analogs

For the synthesis of C-2 substituted analogs, a modified approach such as the Conrad-Limpach synthesis is often more suitable.[8] This involves the condensation of 2,4-difluoroaniline with a β-ketoester.

  • Analog A (R = Methyl): React 2,4-difluoroaniline with ethyl acetoacetate.

  • Analog B (R = Phenyl): React 2,4-difluoroaniline with ethyl benzoylacetate.

The general procedure involves heating the aniline and the β-ketoester, followed by cyclization of the intermediate in a high-boiling solvent.

B. Synthesis of C-7 Substituted Analogs

The synthesis of C-7 substituted analogs requires a different starting aniline.

  • Analog C (R' = Piperazinyl): Start with 2,4-difluoro-5-(piperazin-1-yl)aniline. The synthesis of this aniline precursor would involve a nucleophilic aromatic substitution reaction on a suitable starting material like 1,2,4,5-tetrafluorobenzene.

  • Analog D (R' = Methoxy): Start with 2,4-difluoro-5-methoxyaniline.

Once the appropriately substituted anilines are obtained, the Gould-Jacobs reaction as described in Protocol 1 can be followed.

Characterization of Synthesized Compounds

The identity and purity of all synthesized compounds must be rigorously confirmed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the number and chemical environment of protons in the molecule. Expected signals for the quinoline core will appear in the aromatic region (typically between 7.0 and 9.0 ppm).[11]

  • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environment.

  • ¹⁹F NMR: Crucial for confirming the presence and position of the fluorine atoms.

General NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[11]

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain high-quality spectra.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, which can be used to confirm its elemental composition.

General MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using an HRMS instrument, typically with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Data Analysis: Determine the m/z of the molecular ion peak and compare it with the calculated exact mass.

Quantitative Data Summary
CompoundSynthetic MethodExpected Yield (%)¹H NMR (DMSO-d₆, δ ppm, characteristic peaks)Expected [M+H]⁺ (m/z)
6,8-Difluoroquinolin-4-ol Gould-Jacobs40-60~11.5 (br s, 1H, OH), 7.2-8.0 (m, 3H, Ar-H)182.0414
Analog A (C-2 Methyl) Conrad-Limpach35-55~2.4 (s, 3H, CH₃), 7.1-7.9 (m, 3H, Ar-H)196.0570
Analog B (C-2 Phenyl) Conrad-Limpach30-507.3-8.2 (m, 8H, Ar-H)258.0726
Analog C (C-7 Piperazinyl) Gould-Jacobs25-45~3.0-3.2 (m, 8H, piperazine-H), 6.9-7.8 (m, 2H, Ar-H)266.1152
Analog D (C-7 Methoxy) Gould-Jacobs40-60~3.9 (s, 3H, OCH₃), 6.8-7.7 (m, 2H, Ar-H)212.0519

Application in SAR Studies

Once the library of 6,8-difluoroquinolin-4-ol analogs has been synthesized and characterized, the next step is to evaluate their biological activity in relevant assays. The data obtained from these assays will be used to establish Structure-Activity Relationships.

  • Biological Screening: Test all synthesized compounds in a primary biological assay (e.g., antibacterial minimum inhibitory concentration (MIC) assay, or a cancer cell line cytotoxicity assay).

  • Data Analysis: Correlate the observed biological activity with the structural modifications made to the core scaffold.

  • SAR Elucidation: Identify key structural features that are essential for activity, as well as those that can be modified to improve potency, selectivity, or pharmacokinetic properties.

The insights gained from these SAR studies will guide the design and synthesis of the next generation of more potent and selective quinolone-based therapeutic agents.

References

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • Gould-Jacobs reaction - wikidoc. Available at: [Link]

  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC. Available at: [Link]

  • The synthesis and biological evaluation of virtually designed fluoroquinolone analogs against fluoroquinolone-resistant Escherichia coli intended for UTI treatment - RSC Publishing. Available at: [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. Available at: [Link]

  • Divergent Synthesis of Quinolones and Dihydroepindolidiones via Cu(I)-Catalyzed Cyclization of Anilines with Alkynes. Available at: [Link]

  • Gould-Jacobs Reaction. Available at: [Link]

  • Quinoline synthesis via electrophilic cyclization of anilines and alkynes. - ResearchGate. Available at: [Link]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of substituted quinolines via B(C6F5)3‐catalyzed aniline‐aldehyde‐pyruvate oxidative annulation | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines | Organic Letters - ACS Publications. Available at: [Link]

  • (PDF) Synthesis and antibacterial activity of novel fluoroquinolone analogs - ResearchGate. Available at: [Link]

  • Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - MDPI. Available at: [Link]

  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against ... - PMC. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolin-2(1H)-one Analogues and 2-Substituted Quinolone Derivatives - ResearchGate. Available at: [Link]

  • Structure-activity relationships amongst 4-position quinoline methanol antimalarials that inhibit the growth of drug sensitive and resistant strains of Plasmodium falciparum - PubMed. Available at: [Link]

  • Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed. Available at: [Link]

  • The synthesis of 4-hydroxyquinolines; through ethoxymethylene malonic ester - PubMed. Available at: [Link]

  • The synthesis of 4-hydroxyquinolines. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists - ACS Publications. Available at: [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available at: [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS - Purdue University Graduate School. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - NIH. Available at: [Link]

  • Synthesis of 2,6-difluoro-3-hydroxybenzamide-8-hydroxyquinoline derivatives. Available at: [Link]

  • EP0097585A1 - Process for the preparation of 4-hydroxy quinolines - Google Patents.
  • Design, Synthesis, SAR, Pharmacokinetic Prediction of New 4-Quinolones as Anti-Microbial Agents - PMC. Available at: [Link]

  • Synthesis and antifungal activity of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives - PubMed. Available at: [Link]

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protocols for purifying 6,8-Difluoroquinolin-4-ol post-synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Post-Synthesis Purification Protocols for 6,8-Difluoroquinolin-4-ol

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 6,8-Difluoroquinolin-4-ol (CAS: 243448-16-0)

Introduction & Synthetic Context

The 6,8-difluoroquinolin-4-ol scaffold is a highly privileged fragment in medicinal chemistry, serving as a critical building block for fluoroquinolone antibiotics, antimalarial agents, and PDE10A enzyme inhibitors[1]. The synthesis of this core typically relies on the Conrad-Limpach or Gould-Jacobs methodologies, which involve the condensation of 2,4-difluoroaniline with a β -ketoester or ethoxymethylenemalonate, followed by a high-temperature thermal cyclization (240–260 °C)[2].

Because this cyclization requires extreme temperatures to drive the elimination of alcohol and force ring closure, it is almost exclusively performed in high-boiling heat transfer fluids such as Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) or pure diphenyl ether[2][3]. Consequently, the post-synthesis reaction mixture is a complex matrix containing the target product, massive volumes of non-polar high-boiling solvent, unreacted starting materials, and intractable tarry polymeric byproducts formed via thermal degradation.

This application note details a self-validating, three-stage purification cascade designed to isolate ultra-pure 6,8-difluoroquinolin-4-ol without the need for resource-intensive column chromatography.

Physicochemical Rationale for Purification (Causality & Mechanism)

Effective purification of 6,8-difluoroquinolin-4-ol relies on exploiting its unique physicochemical properties:

  • Tautomerism and Hydrogen Bonding: The compound exists in a tautomeric equilibrium between the enol (quinolin-4-ol) and keto (quinolin-4(1H)-one) forms. This facilitates extensive intermolecular hydrogen bonding, rendering the target highly polar and virtually insoluble in non-polar aliphatic solvents (e.g., hexanes, petroleum ether). We exploit this to wash away the highly lipophilic Dowtherm A[3].

  • Amphoteric Nature & Electronic Effects: The quinoline core is inherently amphoteric. However, the highly electronegative fluorine atoms at the C6 and C8 positions exert a strong inductive electron-withdrawing effect (-I effect). This significantly decreases the basicity of the quinoline nitrogen while increasing the acidity of the 4-hydroxyl (or 1-NH) proton. Consequently, the compound readily forms a highly water-soluble sodium phenoxide/enolate salt in the presence of aqueous NaOH[4], allowing for the efficient separation of non-ionizable impurities via acid-base extraction.

Step-by-Step Purification Methodologies

Protocol A: Primary Isolation and Solvent Removal (Trituration)

Objective: Remove the high-boiling reaction solvent (Dowtherm A or diphenyl ether) and isolate the crude product.

  • Cooling: Allow the thermal cyclization reaction mixture to cool slowly from ~250 °C to room temperature. The 6,8-difluoroquinolin-4-ol will spontaneously precipitate as a crystalline or semi-crystalline mass due to its insolubility in cold Dowtherm A[3].

  • Dilution: Add 3 volumes of cold petroleum ether (b.p. 60–70 °C) or hexanes directly to the reaction flask.

    • Causality: Hexanes act as an anti-solvent for the polar quinolinol while completely solubilizing the biphenyl and diphenyl ether components of Dowtherm A, preventing them from co-precipitating.

  • Filtration: Collect the precipitated solid via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with an additional 2 volumes of chilled petroleum ether until the filtrate runs clear and is devoid of the characteristic aromatic odor of diphenyl ether.

  • Drying: Air-dry the crude solid under vacuum for 30 minutes to remove residual volatile hydrocarbons.

Protocol B: Acid-Base Extraction Cycle

Objective: Remove unreacted 2,4-difluoroaniline, neutral organic impurities, and insoluble thermal degradation tars.

  • Alkaline Solubilization: Suspend the crude solid from Protocol A in a 10% (w/v) aqueous NaOH solution (approx. 10 mL per gram of crude product)[4]. Stir vigorously at room temperature for 30 minutes.

    • Validation: The target compound will dissolve to form a yellow-to-amber solution.

  • Alkaline Filtration: Filter the strongly alkaline solution through a Celite pad.

    • Causality: Unreacted anilines and high-molecular-weight polymeric tars lack acidic protons and will remain insoluble in the aqueous base. The Celite pad traps these fine particulates. Discard the filter cake.

  • Acidification: Transfer the clarified filtrate to a large beaker. Under vigorous stirring, slowly add 10% aqueous HCl or glacial acetic acid dropwise until the pH reaches 5.5–6.0.

    • Validation: A dense, off-white to pale yellow precipitate of semi-pure 6,8-difluoroquinolin-4-ol will crash out of solution as the neutral tautomer is regenerated[5].

  • Isolation: Vacuum filter the precipitate, wash thoroughly with distilled water to remove inorganic salts (NaCl/NaOAc), and dry overnight in a vacuum oven at 60 °C.

Protocol C: Decolorization and Final Recrystallization

Objective: Polish the compound to >98% purity by removing trace conjugated chromophores and regioisomeric impurities.

  • Dissolution: Dissolve the semi-pure solid in a minimal volume of boiling solvent. A mixture of N,N-Dimethylformamide (DMF) and ethanol (or DMF/water) is highly effective for fluorinated quinolinols[6].

  • Carbon Treatment: Add 10% (w/w) activated decolorizing carbon (e.g., Darco or Norit) to the boiling solution[3]. Reflux for 20 minutes.

    • Causality: The highly porous structure of activated carbon selectively adsorbs extended, conjugated polymeric impurities (which cause the yellow/brown discoloration) via π−π stacking interactions.

  • Hot Filtration: Filter the boiling suspension rapidly through a pre-warmed Büchner funnel fitted with a Celite pad to remove the carbon.

    • Critical Step: The funnel must be pre-heated to prevent the product from crystallizing prematurely in the stem.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then transfer to an ice bath for 2 hours to maximize yield.

  • Final Collection: Filter the pure white, hair-like needles, wash with a small amount of cold ethanol, and dry under high vacuum.

Quantitative Data Summary

The following table summarizes the expected outcomes at each stage of the purification cascade, providing benchmarks for quality control.

Purification StageTarget Impurities RemovedMechanism of SeparationTypical Yield RecoveryExpected Purity (HPLC)
1. Trituration Dowtherm A, diphenyl ether, biphenylDifferential solubility (Lipophilic vs. Polar)85 – 95%75 – 85%
2. Acid-Base Cycle Unreacted amines, neutral thermal tarsIonization (Amphoteric pKa exploitation)80 – 90%90 – 95%
3. Charcoal / Recryst. Polymeric chromophores, trace organicsAdsorption ( π−π stacking) & Crystal lattice exclusion75 – 85%> 98.5%

Purification Workflow Visualization

Below is the logical workflow mapping the phase transitions and separations utilized in this protocol.

PurificationWorkflow Start Crude Reaction Mixture (in Dowtherm A) Trituration Non-Polar Trituration (Petroleum Ether) Start->Trituration DowthermWaste Discard Filtrate (Dowtherm A & Non-polars) Trituration->DowthermWaste Filtrate CrudeSolid Crude 6,8-Difluoroquinolin-4-ol Trituration->CrudeSolid Filter Cake AcidBase Acid-Base Extraction (10% NaOH then HCl) CrudeSolid->AcidBase InsolubleWaste Discard Insoluble Tars & Unreacted Amines AcidBase->InsolubleWaste Alkaline Filtration SemiPure Semi-Pure Solid AcidBase->SemiPure Acidification & Filtration Recryst Charcoal Decolorization & Recrystallization SemiPure->Recryst PureProduct Ultra-Pure 6,8-Difluoroquinolin-4-ol Recryst->PureProduct Hot Filtration & Cooling

Workflow for the post-synthesis purification of 6,8-difluoroquinolin-4-ol.

References

  • Synthesis and preliminary anti-inflammatory and anti-bacterial evaluation of some diflunisal aza-analogs - PMC Source: National Institutes of Health (NIH) URL:[Link][4]

  • Synthesis and preliminary anti-inflammatory and antibacterial evaluation of some Diflunisal aza-analogs Source: ResearchGate URL:[Link][5]

  • US9216986B1 - Quinoline derivatives as PDE10A enzyme inhibitors Source: Google Patents URL:[1]

  • 2-methyl-4-hydroxyquinoline - Organic Syntheses Source: Organic Syntheses (orgsyn.org) URL:[Link][3]

  • US6002008A - Substituted 3-cyano quinolines Source: Google Patents URL:[6]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Conrad-Limpach Synthesis of 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Conrad-Limpach synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction for synthesizing 4-hydroxyquinolines. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues.

Understanding the Foundation: The Two-Step Process

The Conrad-Limpach synthesis is fundamentally a two-step process: the initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization to yield the desired 4-hydroxyquinoline.[1][2] Success hinges on precise control over each of these stages.

Conrad_Limpach_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aniline Aniline Intermediate β-Aminoacrylate (Enamine Intermediate) Aniline->Intermediate Condensation (Kinetic Control) BetaKetoester β-Ketoester BetaKetoester->Intermediate Product 4-Hydroxyquinoline (or 4-Quinolone Tautomer) Intermediate->Product High Temperature (~250 °C)

Caption: High-level overview of the two-step Conrad-Limpach synthesis workflow.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the Conrad-Limpach synthesis.

Q1: What is the primary side reaction in the Conrad-Limpach synthesis, and how can I avoid it?

A1: The main side reaction is the formation of the isomeric 2-hydroxyquinoline, often referred to as the Knorr product.[3] This occurs when the aniline attacks the ester group of the β-ketoester instead of the keto group. This side reaction is favored at higher initial condensation temperatures (thermodynamic control).[3][4] To minimize the formation of the Knorr product, maintain a lower temperature during the initial condensation of the aniline and β-ketoester (e.g., room temperature to moderate heating). This favors the formation of the β-aminoacrylate intermediate, which leads to the desired 4-hydroxyquinoline (kinetic product).[5][6]

Q2: Why is the choice of solvent so critical for the cyclization step?

A2: The thermal cyclization is the rate-determining step and requires significant thermal energy, typically around 250°C.[2][3][5] An appropriate high-boiling, inert solvent is crucial for several reasons:

  • Temperature Attainment: It allows the reaction mixture to reach and maintain the high temperatures necessary for the electrocyclic ring-closing to occur.

  • Heat Transfer: It ensures uniform heat distribution throughout the reaction mixture, preventing localized overheating and potential decomposition.

  • Solubility and Mixing: It keeps the reactants and intermediates in solution, facilitating efficient molecular collisions.

Early work on this synthesis without a solvent resulted in very moderate yields (below 30%), while the use of solvents like mineral oil has been shown to increase yields to as high as 95%.[5]

Q3: Can I use an acid catalyst in the Conrad-Limpach synthesis?

A3: Yes, a catalytic amount of acid, such as glacial acetic acid, hydrochloric acid, or sulfuric acid, is often beneficial.[1][3][5] The acid catalyzes the multiple keto-enol tautomerizations that are key steps in the reaction mechanism.[5] However, the amount should be carefully controlled, as strongly acidic conditions can promote unwanted side reactions.

Q4: My aniline has a strong electron-withdrawing group, and the reaction is failing. What is the issue?

A4: The cyclization step involves an electrophilic attack from a carbonyl group onto the aniline's aromatic ring. If your aniline possesses a potent electron-withdrawing group (e.g., a nitro group), it deactivates the aromatic ring, making it a less effective nucleophile.[3] This deactivation can significantly hinder the cyclization step, leading to poor yields or reaction failure.[3]

Q5: Is the final product a 4-hydroxyquinoline or a 4-quinolone?

A5: The product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol form) and the 4-quinolone (keto form). While often depicted as the 4-hydroxyquinoline, it is widely believed that the 4-quinolone form is the predominant tautomer.[3][5]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Problem Potential Causes Solutions & Explanations
Low or No Product Yield 1. Incomplete initial condensation: The reaction between the aniline and β-ketoester has not gone to completion. 2. Cyclization temperature too low: The thermal cyclization requires high temperatures, typically around 250°C.[3][5] 3. Inefficient heat transfer: Use of a poorly conducting solvent or an inadequate heating apparatus. 4. Decomposition: Prolonged heating at excessively high temperatures can lead to degradation of starting materials or intermediates.1. Monitor Condensation: Use TLC to monitor the completion of the initial condensation. Consider extending the reaction time or adding a mild acid catalyst. 2. Ensure High Temperature: Employ a high-boiling point solvent to ensure the mixture reaches the required cyclization temperature.[5][7] 3. Optimize Heating: Use a suitable high-boiling solvent (see Table 1) and a reliable heating mantle with a temperature controller. 4. Optimize Time: Avoid unnecessarily long heating times once the optimal cyclization temperature is reached.
Formation of the 2-Hydroxyquinoline Isomer (Knorr Product) Initial condensation temperature is too high: Formation of the 2-hydroxyquinoline isomer is favored at higher initial condensation temperatures (thermodynamic control), typically around 140°C or higher.[4][5] The desired 4-hydroxyquinoline is the kinetic product, favored at lower temperatures.[4][6]Control Initial Temperature: Keep the initial reaction of the aniline and β-ketoester at a lower temperature (e.g., room temperature to moderate heating) to favor the formation of the β-aminoacrylate intermediate.[5][6]
Reaction Mixture Becomes a Thick, Unmanageable Tar Polymerization or side reactions: This often occurs at high temperatures, especially in the absence of a suitable solvent.[3]Use an Inert, High-Boiling Solvent: Solvents like mineral oil or Dowtherm A help maintain a manageable reaction mixture and facilitate even heat transfer.[3]
Difficulty in Isolating/Purifying the Product Product insolubility or co-precipitation: The 4-hydroxyquinoline product may precipitate from the hot reaction mixture along with byproducts.Controlled Precipitation and Washing: Allow the reaction mixture to cool slowly to room temperature to encourage crystallization. Collect the precipitate by filtration and wash thoroughly with a non-polar solvent like toluene or hexanes to remove the high-boiling solvent and soluble impurities.[8] Further purification can be achieved by recrystallization.

Data Presentation

The choice of solvent for the high-temperature cyclization step is a critical parameter. The following table illustrates the effect of different high-boiling point solvents on the yield of a representative 4-hydroxyquinoline derivative.

Table 1: Effect of Solvent on the Yield of a 4-Hydroxyquinoline Derivative

SolventBoiling Point (°C)Yield (%)
Mineral Oil>30090-95
Diphenyl Ether (Dowtherm A)25985-90
Tri-n-butylamine21675-80
Di-n-butyl phthalate34080-85
No SolventN/A<30

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Two-Step Synthesis of 2-Methyl-4-hydroxyquinoline

Step 1: Formation of the β-Aminoacrylate Intermediate

  • To a solution of aniline (1.0 eq) in a suitable solvent like toluene, add ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., a few drops).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the condensation.[1]

  • Monitor the reaction by TLC until the aniline is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude β-aminoacrylate intermediate.

Step 2: Thermal Cyclization

  • To the crude intermediate, add a high-boiling point solvent such as mineral oil or diphenyl ether.

  • Heat the mixture to approximately 250°C with vigorous stirring.

  • Maintain this temperature for the recommended time (typically 30 minutes to 2 hours), monitoring the reaction progress by TLC if feasible.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate.

  • Collect the precipitated product by vacuum filtration.[3]

  • Wash the solid with a non-polar solvent (e.g., hexanes or toluene) to remove the high-boiling solvent.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization.

Mechanistic Insights and Troubleshooting Logic

Understanding the reaction mechanism is key to effective troubleshooting. The following diagram illustrates the key decision points and potential pitfalls.

Troubleshooting_Logic Start Start: Aniline + β-Ketoester Condensation Condensation Step Start->Condensation Temp_Check Temperature Control? Condensation->Temp_Check Low_Temp Low Temp (Kinetic Control) Temp_Check->Low_Temp Yes High_Temp High Temp (Thermodynamic Control) Temp_Check->High_Temp No Intermediate_4OH β-Aminoacrylate (Leads to 4-OH) Low_Temp->Intermediate_4OH Intermediate_2OH β-Ketoanilide (Leads to 2-OH) High_Temp->Intermediate_2OH Cyclization Thermal Cyclization (~250°C) Intermediate_4OH->Cyclization Product_2OH Side Product: 2-Hydroxyquinoline (Knorr Product) Intermediate_2OH->Product_2OH Cyclization Heat_Check Sufficient & Even Heat? Cyclization->Heat_Check Good_Heat Yes Heat_Check->Good_Heat Yes Bad_Heat No Heat_Check->Bad_Heat No Product_4OH Desired Product: 4-Hydroxyquinoline Good_Heat->Product_4OH Low_Yield Low Yield / Tar Bad_Heat->Low_Yield

Caption: Troubleshooting decision tree for the Conrad-Limpach synthesis.

References

  • Wikipedia. Conrad–Limpach synthesis. Available from: [Link]

  • J.J. Li. Name Reactions in Organic Synthesis. Cambridge University Press; 2005. Available from: [Link]

  • ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... Available from: [Link]

  • SynArchive. Conrad-Limpach Synthesis. Available from: [Link]

  • ResearchGate. Highly Efficient Thermal Cyclization Reactions of Alkylidene Esters in Continuous Flow to Give Aromatic/Heteroaromatic Derivatives. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • Wiley Online Library. Conrad-Limpach Cyclization. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. Available from: [Link]

  • PMC. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Available from: [Link]

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Technical Support Center: Stability Testing of 6,8-Difluoroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the stability testing of 6,8-Difluoroquinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the integrity and success of your stability studies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered during the stability assessment of 6,8-Difluoroquinolin-4-ol in various solvent systems.

Q1: What is 6,8-Difluoroquinolin-4-ol, and why is its stability a concern?

A1: 6,8-Difluoroquinolin-4-ol is a fluorinated derivative of the quinolin-4-ol scaffold.[1] The quinolone core is fundamental in medicinal chemistry, forming the basis for numerous therapeutic agents.[2] The incorporation of fluorine atoms, particularly the 6,8-difluoro substitution pattern, is a key feature in several potent antibacterial agents, as it can enhance metabolic stability and binding affinity.[2]

Stability testing is a critical regulatory requirement and a fundamental aspect of drug development.[3] It provides essential evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[3] For 6,8-Difluoroquinolin-4-ol, understanding its stability profile is crucial for:

  • Determining appropriate storage conditions and shelf-life. [3]

  • Identifying potential degradation products that could impact efficacy or safety. [4]

  • Selecting suitable solvents and excipients for formulation development.

  • Ensuring the reliability and reproducibility of experimental results in research settings.

Q2: Which solvents should I prioritize for stability testing of 6,8-Difluoroquinolin-4-ol?

A2: The choice of solvents should be guided by the intended application of the compound. A comprehensive study should include solvents that represent a range of polarities and protic/aprotic properties. Based on the structure of 6,8-Difluoroquinolin-4-ol, which contains a hydrogen-bonding hydroxyl group and lipophilic fluorine atoms, the following solvents are recommended[5]:

  • Aqueous Buffers: Testing at various pH levels (e.g., pH 2, pH 7, pH 9) is essential to evaluate hydrolytic stability.

  • Protic Solvents: Methanol and Ethanol are common choices due to their ability to engage in hydrogen bonding.

  • Aprotic Polar Solvents: Acetonitrile (ACN) and Dimethyl Sulfoxide (DMSO) are frequently used for sample preparation and in analytical methods.

  • Co-solvent Systems: Mixtures of aqueous buffers and organic solvents (e.g., ACN/water, Methanol/water) are often relevant to formulation and analytical conditions.

Q3: What are the most likely degradation pathways for this compound?

A3: Based on the chemical structure and literature on related fluoroquinolone compounds, the primary degradation pathways to investigate are:

  • Photodegradation: This is a major concern for fluoroquinolones.[6] The presence of a halogen, such as fluorine, at the 8-position of the quinolone ring can lead to photolability upon exposure to UV irradiation.[4][7][8]

  • Hydrolysis: The quinolone ring system can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally quite stable.[9][10] Stress testing at pH extremes is necessary to confirm this.

  • Oxidation: The quinoline ring can undergo oxidation.[11][12][13] It is important to assess the compound's stability in the presence of oxidizing agents.

Q4: How do I design a forced degradation (stress testing) study?

A4: A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[4][14] The study should be conducted according to International Council for Harmonisation (ICH) guidelines.[4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Summary of Recommended Stress Conditions:

Stress ConditionRecommended ParametersRationale & Causality
Acid Hydrolysis 0.1 M HCl at 60-80°C for up to 24 hours.[14][15]Simulates acidic environments and assesses the stability of acid-labile functional groups.
Base Hydrolysis 0.1 M NaOH at 60-80°C for up to 24 hours.[14][15]Simulates alkaline environments and assesses the stability of base-labile functional groups.
Oxidation 3% Hydrogen Peroxide (H₂O₂) at room temperature for up to 24 hours.[14][15]Evaluates susceptibility to oxidative degradation, which can occur during storage or in vivo.
Thermal Degradation Solid-state and solution at 105°C for 48 hours (or 40°C below melting point if lower).[15]Assesses the intrinsic thermal stability of the molecule in the absence of other stress factors.
Photostability Expose solid and solution samples to UV and visible light as per ICH Q1B guidelines.[3][14]Crucial for fluoroquinolones to determine light sensitivity and packaging requirements.[7][8]
Q5: What is a "stability-indicating method," and how do I develop one using HPLC?

A5: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products, impurities, or excipients.[14][16] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[15][17]

The development process is a systematic optimization of chromatographic conditions to achieve adequate separation (resolution) between the parent 6,8-Difluoroquinolin-4-ol peak and all peaks generated during forced degradation studies.

Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for conducting a forced degradation study and developing a stability-indicating HPLC method.

Protocol 1: Forced Degradation Study for 6,8-Difluoroquinolin-4-ol

Objective: To generate potential degradation products of 6,8-Difluoroquinolin-4-ol under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

  • 6,8-Difluoroquinolin-4-ol reference standard

  • HPLC-grade Methanol and/or Acetonitrile

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve 6,8-Difluoroquinolin-4-ol in a suitable solvent (e.g., Methanol) to prepare a 1 mg/mL stock solution.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a vial.

    • Heat the vial at 80°C.

    • Withdraw aliquots at specific time points (e.g., 2, 8, 24 hours).

    • Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a target concentration (e.g., 100 µg/mL) for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a vial.

    • Heat the vial at 80°C.

    • Withdraw aliquots, cool, neutralize with 0.1 M HCl, and dilute for analysis as described above.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature.

    • Withdraw aliquots at specified time points and dilute for analysis.

  • Thermal Degradation:

    • Solution: Heat a vial containing the stock solution at 105°C.

    • Solid: Place a small amount of solid 6,8-Difluoroquinolin-4-ol powder in an oven at 105°C.

    • At time points, cool the samples, dissolve the solid in solvent, and dilute both for analysis.

  • Control Samples: Prepare unstressed (control) samples by diluting the stock solution to the target concentration and analyze them alongside the stressed samples.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a robust HPLC method capable of separating 6,8-Difluoroquinolin-4-ol from all its potential degradation products.

Initial Chromatographic Conditions (Starting Point):

ParameterRecommended SettingRationale & Causality
Column C18, 4.6 x 150 mm, 5 µmA versatile reversed-phase column suitable for a wide range of polar and non-polar compounds.
Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0B: AcetonitrileProvides good peak shape and retention for quinolone compounds. The acidic pH suppresses the ionization of the hydroxyl group.
Gradient Elution Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 20-30 minutes.Gradient elution is necessary to elute both polar degradation products and the more lipophilic parent compound in a reasonable time.[18]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[18]
Column Temperature 30°CProvides better peak shape and reproducible retention times.[18]
Detection Wavelength Monitor at a wavelength of maximum absorbance (e.g., 225-300 nm), determined by a PDA scan.[18][19]Maximizes sensitivity for the parent compound and its degradation products. A PDA detector is crucial for assessing peak purity.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.

Method Optimization Workflow:

  • Inject the Unstressed Sample: Run the control sample using the initial conditions to determine the retention time of 6,8-Difluoroquinolin-4-ol.

  • Inject Stressed Samples: Analyze all samples from the forced degradation study.

  • Evaluate Separation: Examine the chromatograms for resolution between the parent peak and any new peaks (degradation products). Use a PDA detector to check for peak purity.

  • Optimize: If co-elution occurs, systematically adjust the mobile phase pH, gradient slope, or organic modifier (e.g., switch from Acetonitrile to Methanol) to improve separation.[16]

  • Validation: Once optimal separation is achieved, validate the method according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[14]

Data Visualization & Workflow Diagrams

Diagram 1: Overall Stability Testing Workflow

StabilityWorkflow cluster_prep Phase 1: Preparation & Method Development cluster_exec Phase 2: Execution & Analysis cluster_report Phase 3: Reporting A Define Study Objectives (Solvents, Conditions) B Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) A->B C Develop Stability-Indicating HPLC Method B->C D Validate HPLC Method (ICH Q2(R1)) C->D E Prepare Samples in Target Solvents D->E Method Ready F Store Samples under ICH Conditions (e.g., 25°C/60%RH) E->F G Analyze Samples at Defined Time Points F->G H Quantify Parent Compound & Degradation Products G->H I Analyze Data & Determine Degradation Rate H->I Data Acquired J Establish Shelf-Life & Storage Recommendations I->J K Compile Final Stability Report J->K

Caption: Workflow for a comprehensive stability study of 6,8-Difluoroquinolin-4-ol.

Diagram 2: Troubleshooting HPLC Separation Issues

HPLCTroubleshooting action_node action_node result_node result_node start Poor Peak Resolution (Co-elution)? mod_gradient Is Gradient Steep? start->mod_gradient Yes mod_ph Are Analytes Ionizable? mod_gradient->mod_ph No action_gradient Decrease Gradient Slope (e.g., 1%/min) mod_gradient->action_gradient Yes mod_organic Using ACN? mod_ph->mod_organic No action_ph Adjust Mobile Phase pH (± 1 unit) mod_ph->action_ph Yes action_organic Switch to Methanol as Organic Modifier mod_organic->action_organic Yes end_good Resolution Achieved action_gradient->end_good action_ph->end_good action_organic->end_good

Caption: Decision tree for troubleshooting poor HPLC peak resolution.

References

  • New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. PMC. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. PMC. Available at: [Link]

  • Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. ASM Journals. Available at: [Link]

  • Stability tests according to ICH Q1A (R2). Memmert. Available at: [Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting. Available at: [Link]

  • Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Forced degradation and in silico studies Evaluation of the influence of fluoroquinolone chemical structure on stability. SciELO. Available at: [Link]

  • METHOD FOR THE HYDROLYSIS OF QUINOLONECARBOXYLIC ESTERS. Google Patents.
  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. IJRPR. Available at: [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Available at: [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Available at: [Link]

  • An eco-friendly and alternative method of forced degradation of fluoroquinolone drugs by microwave irradiation: a new application for analytical eco-scale. Taylor & Francis Online. Available at: [Link]

  • Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chromatography. Oxford Academic. Available at: [Link]

  • Stability-Indicating HPLC Method Development. vscht.cz. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics. Auctores. Available at: [Link]

  • 6-Fluoroquinolin-4-ol. PubChem. Available at: [Link]

  • Nonclassical Biological Activities of Quinolone Derivatives. Publishing at the Library. Available at: [Link]

  • Bio-Enhanced Degradation Strategies for Fluoroquinolones in the Sewage Sludge Composting Stage: Molecular Modification and Resistance Gene Regulation. PMC. Available at: [Link]

  • Stability-Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link]

  • Enzymatic approaches to site-selective oxidation of quinoline and derivatives. Royal Society of Chemistry. Available at: [Link]

  • Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Oxidation of quinolone derivatives 12b,d. ResearchGate. Available at: [Link]

  • 6,8-difluoroquinolin-4-ol. PubChemLite. Available at: [Link]

  • Enzymatic approaches to site-selective oxidation of quinoline and derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Electrolytic Oxidation of Some Substituted Quinolines to Quinolinic Acids and Acylations with Substituted Quinolinic Anhydrides. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. SCIRP. Available at: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available at: [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 6,8-Difluoroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

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Welcome to the Advanced Application Support Hub. This guide is engineered for synthetic chemists, researchers, and drug development professionals optimizing the synthesis of 6,8-Difluoroquinolin-4-ol [3], a critical fluorinated quinolone scaffold. As a Senior Application Scientist, my objective is to move beyond basic procedural lists and provide you with the mechanistic causality behind impurity formation. By understanding why side reactions occur, we can engineer self-validating protocols to prevent them.

Synthetic Pathway & Impurity Mapping

To effectively troubleshoot, we must first map the causal relationships between reaction conditions and impurity generation. The standard synthesis utilizes the Gould-Jacobs reaction[1], followed by hydrolysis and decarboxylation [2].

G SM 2,4-Difluoroaniline + EMME Cond Step 1: Condensation (120-130°C, -EtOH) SM->Cond Int1 Diethyl 2-((2,4-difluorophenylamino) methylene)malonate Cond->Int1 Imp1 Impurity: Unreacted SM (Equilibrium Stall) Cond->Imp1 If EtOH not removed Cycl Step 2: Thermal Cyclization (Diphenyl Ether, 250°C) Int1->Cycl Int2 Ethyl 6,8-difluoro-4-hydroxyquinoline -3-carboxylate Cycl->Int2 Imp2 Impurity: Tar Formation (Thermal Degradation) Cycl->Imp2 Prolonged heating Hyd Step 3: Alkaline Hydrolysis (10% NaOH, MeOH, Reflux) Int2->Hyd Int3 6,8-Difluoro-4-hydroxyquinoline -3-carboxylic acid Hyd->Int3 Imp3 Impurity: Defluorination (SNAr by OH-) Hyd->Imp3 Excess NaOH Decarb Step 4: Thermal Decarboxylation (>250°C, -CO2) Int3->Decarb Prod 6,8-Difluoroquinolin-4-ol Decarb->Prod Imp4 Impurity: Residual Acid (Incomplete Reaction) Decarb->Imp4 Insufficient heat

Workflow of 6,8-Difluoroquinolin-4-ol synthesis highlighting causal nodes for impurity formation.

Quantitative Impurity Profiling & Mitigation

The following table summarizes the quantitative impact of optimized versus unoptimized conditions on the impurity profile of the final product.

Reaction StepIdentified ImpurityTypical Level (Unoptimized)Optimized LevelPrimary Mitigation Strategy
Condensation Unreacted 2,4-difluoroaniline5.0% - 8.0%< 0.5% Continuous distillation of ethanol to drive equilibrium.
Cyclization Polymeric Tar / Degradants15.0% - 20.0%< 5.0% High dilution in boiling diphenyl ether; strict 15-min reaction time.
Hydrolysis 6-OH or 8-OH Defluorination2.0% - 4.0%< 0.1% Strict stoichiometric control of NaOH (1.1 eq); limit reflux time.
Decarboxylation Residual Carboxylic Acid10.0% - 12.0%< 1.0% Sustained >250 °C heating until CO₂ evolution completely ceases.

Troubleshooting & FAQs

FAQ 1: Why am I seeing high levels of unreacted 2,4-difluoroaniline after the condensation step? Mechanistic Cause: The reaction between 2,4-difluoroaniline and diethyl ethoxymethylenemalonate (EMME) is a reversible condensation that produces ethanol as a byproduct[1]. If ethanol is allowed to reflux and remain in the reaction vessel, the equilibrium stalls. Solution: Equip your apparatus with a short-path distillation head rather than a reflux condenser. Actively distill off the ethanol at 120–130 °C. The removal of the byproduct forces the equilibrium entirely toward the anilidomethylenemalonate intermediate.

FAQ 2: During the Gould-Jacobs cyclization, my yield drops significantly due to tar formation. How can I minimize this? Mechanistic Cause: The thermal cyclization to ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate [4] requires immense thermal energy to drive the 6π-electrocyclization[1]. If the intermediate is heated slowly, it spends too much time in a sub-optimal temperature range where intermolecular condensation (polymerization) outcompetes intramolecular cyclization. Solution: Do not heat the intermediate and solvent together from room temperature. Instead, pre-heat diphenyl ether to a vigorous boil (~259 °C). Add the intermediate dropwise or in small portions to the already boiling solvent. Limit the reaction time to exactly 15 minutes, then crash-cool the mixture [2].

FAQ 3: I am detecting regioisomeric impurities in my cyclized product. Is this normal? Mechanistic Cause: In many quinolone syntheses starting from meta-substituted anilines, cyclization can occur at two different ortho positions, yielding a mixture of regioisomers. Solution: If you are seeing regioisomers, your starting material is contaminated. Because you are using 2,4-difluoroaniline, the fluorine atoms occupy positions 2 and 4. The only available ortho position for the ring closure is position 6. Therefore, this specific substrate is sterically and symmetrically locked to produce only the 6,8-difluoro core. Verify the purity of your 2,4-difluoroaniline via GC-MS.

FAQ 4: I am detecting a loss of fluorine (defluorination) during the hydrolysis step. What is the mechanism, and how do I prevent it? Mechanistic Cause: The quinolone core is highly electron-withdrawing, which heavily activates the fluorine atoms at C-6 and C-8 toward Nucleophilic Aromatic Substitution (SNAr). If an excess of hydroxide ions (from NaOH) is present during the hydrolysis of the ester [2], the OH⁻ will attack the ring and displace the fluoride ion, creating a dihydroxy impurity. Solution: Strictly limit the base to 1.1 equivalents. Monitor the reaction via HPLC and quench the reaction immediately once the ester peak disappears (typically within 3-4 hours).

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: Condensation
  • Charge a 3-neck flask equipped with a distillation head with 2,4-difluoroaniline (1.0 eq) and EMME (1.05 eq).

  • Heat the mixture to 120–130 °C. Collect the distilled ethanol.

  • Maintain temperature for 2 hours.

  • IPC Check (GC-FID): Confirm 2,4-difluoroaniline is < 0.5%. If > 0.5%, apply vacuum (50 mbar) for 15 minutes to strip residual ethanol and drive the reaction.

  • Cool to room temperature to obtain the intermediate as a solid.

Step 2: Thermal Cyclization (Gould-Jacobs)
  • In a separate flask, heat diphenyl ether (10 volumes) to 250–259 °C (gentle reflux).

  • Carefully add the solid intermediate from Step 1 in small portions over 5 minutes to the boiling solvent.

  • Reflux for exactly 15 minutes [2].

  • Remove from heat and rapidly cool to 50 °C. Add hexanes (20 volumes) to precipitate the product.

  • Filter and wash with hexanes to remove diphenyl ether.

  • IPC Check (HPLC): Confirm ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate purity is > 95%.

Step 3: Alkaline Hydrolysis
  • Suspend the ester (1.0 eq) in methanol (5 volumes).

  • Add an aqueous solution of 10% NaOH (strictly 1.1 eq of NaOH) [2].

  • Reflux the mixture for 3 to 4 hours.

  • IPC Check (HPLC): Verify complete disappearance of the ester peak to prevent residual impurities in the next step.

  • Cool the mixture and acidify with 2M HCl to pH 2-3. Filter the precipitated 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid and dry thoroughly under vacuum.

Step 4: Thermal Decarboxylation
  • Suspend the dried acid in diphenyl ether (5 volumes).

  • Heat to 250 °C. Monitor the reaction bubbler for CO₂ evolution.

  • Maintain temperature until gas evolution completely ceases (typically 1-2 hours).

  • IPC Check (FT-IR / HPLC): Check for the complete disappearance of the carboxylic acid C=O stretch (~1700 cm⁻¹).

  • Cool to room temperature, precipitate with hexanes, filter, and recrystallize from ethanol to yield pure 6,8-Difluoroquinolin-4-ol [3].

References

  • National Center for Biotechnology Information (PMC). Synthesis and preliminary anti-inflammatory and anti-bacterial evaluation of some diflunisal aza-analogs (Details the exact synthesis starting from 2,4-difluoroaniline, including 15 min boiling diphenyl ether and 10% NaOH hydrolysis). Retrieved from:[Link]

  • PubChem. 6,8-Difluoroquinolin-4-ol (CID 2736980) (Compound verification and structural data). Retrieved from:[Link]

Technical Support Center: Troubleshooting Unexpected Spectroscopic Results for 6,8-Difluoroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve unexpected spectroscopic results encountered during the analysis of 6,8-Difluoroquinolin-4-ol. As a difluorinated quinolinol, its analysis can be complex. This document provides a structured, question-and-answer-based approach to systematically troubleshoot common issues in NMR, Mass Spectrometry (MS), IR, and UV-Vis analyses, grounded in established scientific principles and field-proven methodologies.

Section 1: Reference Spectroscopic Data for 6,8-Difluoroquinolin-4-ol (Expected Results)

While extensive experimental data for this specific molecule is not widely published, a reference profile can be extrapolated from the known properties of fluoroquinolones and related quinolin-4-one structures. Use these tables as a baseline for identifying deviations in your experimental results.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

¹H NMR Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
H2~6.1 - 6.3dJ ≈ 7-8C2-H
H3~7.8 - 8.0dJ ≈ 7-8C3-H
H5~7.4 - 7.6tJ(H-F) ≈ 8-10, J(H-H) ≈ 8-9C5-H
H7~7.2 - 7.4ddJ(H-F) ≈ 10-12, J(H-H) ≈ 8-9C7-H
OH/NH~11.0 - 12.5br s-OH/NH tautomer
¹³C NMR Chemical Shift (ppm)Assignment
C2~110 - 115C2
C3~140 - 145C3
C4~175 - 180C4 (C=O)
C4a~120 - 125 (d)C4a
C5~115 - 120 (d)C5
C6~150 - 155 (dd)C6-F
C7~105 - 110 (d)C7
C8~155 - 160 (dd)C8-F
C8a~135 - 140 (d)C8a

Note: The quinolin-4-ol core exists in tautomeric equilibrium with its 4-quinolone form. The keto form typically predominates, and the expected shifts reflect this.

Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200-2800Broad, MediumO-H and N-H stretching (from tautomerism and H-bonding)
1640-1620StrongC=O stretching (keto form)
1600-1550Medium-StrongC=C stretching (aromatic and quinolone rings)
1250-1100StrongC-F stretching

Table 3: Expected Mass Spectrometry Fragments (ESI+)

m/z (calculated)Assignment
182.0412[M+H]⁺
164.0311[M+H - H₂O]⁺
154.0417[M+H - CO]⁺
136.0316[M+H - CO - H₂O]⁺

Section 2: Initial Troubleshooting Workflow

Before delving into technique-specific issues, a general diagnostic workflow can often pinpoint the source of error.

G start Unexpected Spectroscopic Result check_purity 1. Verify Sample Purity & Integrity (TLC, LC-MS) start->check_purity check_params 2. Review Experimental Parameters (Solvent, Concentration, Instrument Settings) check_purity->check_params Sample is Pure reacquire 3. Re-acquire Data (Fresh Sample, Verified Parameters) check_purity->reacquire Impurity Detected check_params->reacquire analyze 4. Analyze Deviations (Consult Specific Troubleshooting Sections) reacquire->analyze Discrepancy Persists problem_solved Problem Resolved analyze->problem_solved G cluster_causes Potential Causes cluster_solutions Diagnostic Steps start Extra Peaks in NMR cause1 Solvent Impurities start->cause1 cause2 Starting Materials start->cause2 cause3 Side Products start->cause3 sol1 Compare to Solvent Reference Table cause1->sol1 sol2 Review Synthetic Route (e.g., Conrad-Limpach) cause2->sol2 sol3 2D NMR (COSY, HSQC) cause3->sol3 G start Unexpected MS Peak check_adducts 1. Check for Common Adducts ([M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) start->check_adducts check_contaminants 2. Consider Contaminants (Solvents, Plasticizers) check_adducts->check_contaminants Not an Adduct check_fragmentation 3. Analyze Fragmentation Pattern (Tandem MS - MS/MS) check_contaminants->check_fragmentation Not a Known Contaminant propose_structure 4. Propose Structure of Unknown check_fragmentation->propose_structure G cluster_degradation Degradation Pathways cluster_products Potential Products main 6,8-Difluoroquinolin-4-ol photo Photodegradation (UV Light) main->photo hydro Hydrolysis (Strong Acid/Base) main->hydro defluorinated Defluorinated Products photo->defluorinated hydroxylated Hydroxylated Products photo->hydroxylated ring_opened Ring-Opened Products hydro->ring_opened

Technical Support Center: Strategies to Reduce Toxicity of Quinolone-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for regulatory guidance or expert consultation.

Introduction

Quinolone-based compounds remain a cornerstone of antibacterial therapy, but their clinical utility is often hampered by dose-limiting toxicities. For researchers in drug development, mitigating these off-target effects while preserving antimicrobial potency is a primary challenge. This technical guide serves as a dedicated support center, offering troubleshooting advice, validated protocols, and mechanistic insights in a direct question-and-answer format to address common issues encountered during experimental work.

Part 1: Frequently Asked Questions (FAQs) & Core Strategies

This section addresses the fundamental questions regarding the mechanisms of quinolone toxicity and the high-level strategies to mitigate them through structural modification.

Q1: What are the principal mechanisms of quinolone toxicity I should be aware of?

A: Quinolone toxicity is multifaceted, with several key off-target effects consistently observed. Understanding these is critical for designing safer molecules.

  • Phototoxicity: A well-documented adverse effect, phototoxicity is an acute skin reaction triggered by the absorption of UVA light by the quinolone molecule.[1][2] This process can generate reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals, which damage cellular components and lead to inflammation.[1][2] The chemical structure, particularly the substituent at the C-8 position, is a major determinant of phototoxic potential.[1][3]

  • Cardiotoxicity (hERG Channel Inhibition): A significant safety concern is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This channel is crucial for cardiac repolarization, and its inhibition can prolong the QT interval, leading to a life-threatening arrhythmia called Torsades de Pointes (TdP).[4][5] This is not a class-wide effect but is highly dependent on the specific structure of the quinolone analog.[6]

  • Genotoxicity: While the therapeutic action of quinolones involves inhibiting bacterial DNA gyrase and topoisomerase IV, they can also interact with mammalian topoisomerase II.[7][8] This interaction can stabilize the enzyme-DNA cleavage complex, leading to DNA double-strand breaks, chromosomal damage, and mutagenic events.[7][8]

  • Central Nervous System (CNS) Effects: Some quinolones can cause CNS side effects, which are strongly influenced by the substituent at the C-7 position.[3][9]

graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Key quinolone toxicities and their structural drivers.
Q2: I'm designing a new series of quinolones. What are the most effective structural modifications to reduce toxicity from the start?

A: A proactive, structure-based design approach is the most effective strategy. By understanding the structure-toxicity relationships (STRs), you can build safety into your molecular design.

Toxicity TargetCore StrategyRationale & CausalitySpecific Modifications to Explore
Phototoxicity Modify the C-8 Position A halogen at C-8 (e.g., -F, -Cl) is a primary driver of phototoxicity by promoting the formation of reactive species upon UVA absorption.[1][3]Replace C-8 halogen with hydrogen (-H) or a methoxy group (-OCH3), which significantly reduces or eliminates phototoxic potential.[3][9]
Cardiotoxicity (hERG) Reduce Basicity & Increase Polarity hERG blockade is often driven by a basic amine (typically at C-7) interacting with aromatic residues in the channel pore. Reducing the amine's basicity (pKa) or the overall lipophilicity of the molecule weakens this interaction.[10]Introduce electron-withdrawing groups near the basic nitrogen, replace a piperidine with a morpholine, or add a carboxylic acid to create a zwitterion, which can significantly reduce hERG affinity.[10]
Genotoxicity Tune Selectivity & Steric Properties Genotoxicity is often linked to inhibition of human topoisomerase II. Modifications at the N-1, C-7, and C-8 positions can collectively enhance selectivity for bacterial enzymes over their human counterparts.[3][9]A cyclopropyl group at N-1 and an amino group at C-5 are known to improve overall potency, potentially widening the therapeutic window.[3][9] Increasing steric bulk at C-7 can also disfavor binding to human topoisomerase II.
CNS Effects Increase Steric Bulk at C-7 CNS side effects are strongly influenced by the C-7 substituent. Simple, less bulky rings like piperazines are often associated with higher CNS activity.[3][9]Introducing alkyl groups to the C-7 ring (e.g., methylpiperazine) can increase steric bulk and ameliorate these effects.[3][9]
Part 2: Troubleshooting Guides for In Vitro Toxicity Assays

This section provides practical advice for overcoming common hurdles in the key in vitro assays used to assess quinolone toxicity.

Q3: My in vitro phototoxicity results are variable. How can I improve the reliability of the 3T3 NRU assay?

A: The 3T3 Neutral Red Uptake (NRU) phototoxicity assay (OECD Guideline 432) is the industry standard, but requires careful execution.[11][12] Inconsistency often arises from technical, rather than biological, issues.

Common ProblemLikely Cause(s)Troubleshooting & Optimization Steps
High variability between replicate wells 1. Inconsistent Cell Seeding: Uneven cell density across the plate.2. Compound Precipitation: Compound falling out of solution in the media.3. Edge Effects: Evaporation from outer wells concentrating the compound.1. Ensure a single-cell suspension before plating; use calibrated pipettes.2. Visually inspect wells after compound addition. Confirm solubility in media at the highest concentration. Reduce final DMSO concentration if necessary (typically <0.5%).[13]3. Avoid using the outermost wells of the plate for test compounds; fill them with sterile PBS or media instead.
False positive phototoxicity signal 1. Compound Absorbs Light: The compound itself absorbs light at the 540 nm wavelength used for the neutral red readout.2. Direct Cytotoxicity: The compound is cytotoxic even without light exposure.1. Run a "compound-only" control plate (no cells) to measure background absorbance and subtract it from your results.2. A robust phototoxicity assessment relies on comparing the IC50 values with and without UVA exposure. High cytotoxicity in the dark control plate (-UVA) will yield a low Photo-Irritation Factor (PIF), indicating the effect is not light-dependent.
Assay insensitivity (no effect seen) 1. Insufficient UVA Dose: The light source is not properly calibrated.2. Inappropriate Cell Model: While 3T3 fibroblasts are standard, for specific research questions, other cells like HaCaT human keratinocytes may be considered.[14]1. Regularly calibrate your solar simulator to ensure a consistent and accurate UVA dose (e.g., 5 J/cm²).2. Use a known phototoxin (e.g., Chlorpromazine) as a positive control in every experiment to validate assay performance.
Q4: I have a positive hit in my initial hERG screening assay. What's the next step?

A: An initial hit from a high-throughput screen (e.g., radioligand binding or fluorescent probe assay) requires confirmation and characterization.[4] Do not immediately discard the compound.

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Caption: Workflow for handling a positive hERG screen result.
  • Confirm with the Gold Standard: The definitive assay for hERG liability is manual or automated patch-clamp electrophysiology.[5] This functional assay directly measures ion flow through the channel and will provide a robust IC50 value.[15][16]

  • Calculate the Safety Margin: The critical question is the window between the hERG IC50 and the efficacious concentration. A safety margin of at least 30-fold between the hERG IC50 and the therapeutic plasma concentration is a common benchmark.[6]

  • Consider Integrated Risk Assessment: The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative suggests that evaluating drug effects on multiple cardiac ion channels provides a more predictive assessment of proarrhythmic risk than hERG data alone.[17]

  • Initiate Structure-Based Redesign: If the safety margin is insufficient, use the strategies outlined in Q2 to design new analogs. Focus on reducing basicity, increasing polarity, or adding steric bulk to disrupt the key binding interactions with residues like Tyr652 and Phe656 in the channel pore.[18][19]

Q5: How do I interpret results from my in vitro genotoxicity assays?

A: A standard in vitro genotoxicity battery includes a bacterial reverse mutation test (Ames test) and an assay in mammalian cells, such as the in vitro micronucleus test.[11][20]

  • Ames Test (OECD 471): A positive result in this bacterial assay indicates the compound can cause gene mutations (mutagenicity). This is a significant finding and a strong alert for carcinogenic potential.

  • In Vitro Micronucleus Test (OECD 487): This mammalian cell assay detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss/gain).[11][21] A positive result indicates the potential to cause larger-scale genetic damage.

  • Interpreting Conflicting Results: It is not uncommon to get a positive result in a mammalian cell assay but a negative result in the Ames test. This can occur if the compound's mechanism is not mutagenic but, for example, interferes with the mitotic spindle (aneugenic) or is a topoisomerase II poison, which is a known mechanism for quinolones.[7]

  • Follow-Up Actions: A positive in vitro finding does not automatically condemn a compound but requires further investigation. This may include additional in vitro tests to understand the mechanism (e.g., an in vitro comet assay to directly measure DNA strand breaks) or, if necessary, proceeding to in vivo genotoxicity studies.[20] No single in vitro assay is sufficient, and expert interpretation of the complete dataset is crucial.[21]

Part 3: Key Experimental Protocols

This section provides streamlined, step-by-step protocols for essential toxicity assays.

Protocol 1: In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay (OECD 432)

Objective: To determine the phototoxic potential of a test article by comparing its cytotoxicity in the presence (+UVA) and absence (-UVA) of a non-toxic dose of UVA radiation.

Methodology:

  • Cell Seeding: Plate Balb/c 3T3 fibroblasts in 96-well plates at a density that will not reach confluence after 72 hours. Allow cells to attach for 24 hours.

  • Prepare Test Article: Dissolve the test article in a suitable solvent (e.g., DMSO) and prepare a series of 8 dilutions in culture medium.

  • Treatment: Create two identical 96-well plates. Treat cells with the serial dilutions of the test article. Include vehicle and positive controls (e.g., Chlorpromazine).

  • Pre-Incubation: Incubate both plates for 60 minutes at 37°C and 5% CO₂.

  • Irradiation:

    • -UVA Plate: Keep one plate in the dark.

    • +UVA Plate: Expose the second plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²).

  • Post-Incubation: Wash cells on both plates and replace the treatment medium with fresh culture medium. Incubate for another 24 hours.

  • Viability Assessment (Neutral Red Uptake):

    • Incubate cells with Neutral Red solution for 3 hours. Viable cells will take up the dye into their lysosomes.

    • Wash the cells and then extract the dye using a desorbing solution (e.g., 1% acetic acid, 50% ethanol in water).

    • Read the absorbance at 540 nm on a plate reader.

  • Data Analysis:

    • Calculate cell viability for each concentration relative to the vehicle control for both plates.

    • Determine the IC50 value for both the -UVA and +UVA conditions.

    • Calculate the Photo-Irritation Factor (PIF) = IC50 (-UVA) / IC50 (+UVA). A PIF > 5 is considered indicative of phototoxic potential.

Protocol 2: High-Throughput hERG Screening via Fluorescent Probe Displacement Assay

Objective: To rapidly screen compounds for their ability to bind to the hERG channel, as an early indicator of potential blockade.

Methodology:

  • Cell Line: Use a stable cell line overexpressing the hERG channel (e.g., HEK293-hERG).

  • Plate Preparation: Plate the cells in a 384-well, black, clear-bottom plate and allow them to adhere.

  • Reagent Preparation:

    • Prepare a working solution of a high-affinity fluorescent hERG probe (e.g., a derivative of a known blocker like dofetilide or astemizole).

    • Prepare serial dilutions of your test compounds and a positive control (e.g., Cisapride).

  • Assay Procedure:

    • Add the fluorescent probe to all wells at a fixed concentration (typically at its Kd value).

    • Add the test compounds and controls to the appropriate wells.

    • Incubate the plate at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Readout: Measure the fluorescence polarization (FP) or a similar fluorescence-based readout.

    • High FP Signal: The probe is bound to the large channel protein.

    • Low FP Signal: The probe has been displaced by the test compound and is tumbling freely in solution.

  • Data Analysis:

    • Normalize the data using "probe only" (0% displacement) and "saturating positive control" (100% displacement) wells.

    • Plot the percent displacement against the test compound concentration and fit the data to a four-parameter logistic equation to determine an IC50 value.

References
  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • ScitoVation. (2023, May 12).
  • SCITECH. (2020, June 10). Fluoroquinolones: Mechanism of Action, Classification and Phototoxicity. Journal of Pharmaceutics and Drug Research.
  • Nuvisan. Advanced in vitro safety assessments for drug & chemical development.
  • Alcyomics. Phototoxicity assays - Non-artificial human in vitro skin tests.
  • Pesticide Registration Toolkit. In-vitro genotoxicity testing – mammalian cell assay.
  • MDPI. (2025, July 1).
  • American Chemical Society. Different Mechanisms for the Photoinduced Production of Oxidative DNA Damage by Fluoroquinolones Differing in Photostability.
  • PubMed. Mechanisms of quinolone phototoxicity.
  • MDPI. (2025, July 1).
  • ChemRxiv. Redesigning Fluoroquinolones: A Hybrid Strategy to Reduce Cardiotoxicity and Enable Neuroprotective Repurposing.
  • Charles River Laboratories. In Vitro and In Vivo Phototoxicity Testing.
  • Benchchem.
  • Merck Millipore.
  • ijpt.org. IN VIVO GENOTOXICITY STUDIES OF PRULIFLOXACIN.
  • PubMed. (2002, September 15).
  • GOV.UK. Guidance on a strategy for genotoxicity testing of chemicals: Stage 1.
  • PubMed. Structure-activity and structure-side-effect relationships for the quinolone antibacterials.
  • Miltenyi Biotec. Genotoxicity testing of drugs | High-throughput assay.
  • Oxford Academic. (2002, September 15).
  • Gentronix. (2025, December 17). OECD 432: Phototoxicity Assay - Dermal Toxicity.
  • Oxford Academic. Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy.
  • British Journal of Pharmacology. Mechanism of hERG K+ channel blockade by the fluoroquinolone antibiotic moxifloxacin.
  • ResearchGate. The structure-toxicity relationship of quinolones. The toxicity of... | Download Scientific Diagram.
  • PubMed. (2019, August 2).
  • MDPI. (2020, December 1). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance.
  • PubMed. (2006, December 7).
  • Drug Hunter. (2024, November 26).
  • COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP). (1997, December 17). NOTE FOR GUIDANCE ON PRECLINICAL PHARMACOLOGICAL AND TOXICOLOGICAL TESTING O.
  • ACS Publications. (2013, March 11). Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. Journal of Medicinal Chemistry.
  • Frontiers. (2018, May 31). An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004.
  • PMC. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004.
  • MedChemComm (RSC Publishing). Quinolone antibiotics.
  • PubMed. (2008, August 15). The hERG potassium channel and hERG screening for drug-induced torsades de pointes.
  • ResearchGate. Mechanism of hERG K + channel blockade by the fluoroquinolone antibiotic moxifloxacin.
  • MDPI. (2025, May 24). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown.
  • Pacific BioLabs. PRECLINICAL TOXICOLOGY.
  • Oxford Academic. (2009, June 17).
  • PMC. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents.
  • Circulation: Arrhythmia and Electrophysiology. (2017, February 15). Improving the In Silico Assessment of Proarrhythmia Risk by Combining hERG (Human Ether-à-go-go-Related Gene) Channel–Drug Binding Kinetics and Multichannel Pharmacology.

Sources

dealing with product degradation during workup of quinolone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Quinolone Synthesis. As a Senior Application Scientist, I have designed this resource to move beyond generic troubleshooting. Quinolone and fluoroquinolone cores—characterized by their 4-oxo-3-carboxylic acid moiety and variable C-7 substituents—are highly reactive amphoteric systems. Product degradation during workup is rarely a single-variable problem; it is a cascade of thermodynamic and photochemical vulnerabilities.

This guide systematically deconstructs the causality behind workup-induced degradation, provides self-validating isolation protocols, and establishes the physicochemical boundaries required to secure your yield.

I. Mechanistic Breakdown of Workup Degradation

To stop product loss, we must first understand the thermodynamic and electronic drivers of quinolone degradation during isolation.

Thermal and Acid/Base-Catalyzed Decarboxylation

The defining feature of the quinolone pharmacophore is the C-3 carboxylic acid, which sits in conjugation with the C-4 ketone. This β-keto acid-like arrangement makes the molecule highly susceptible to decarboxylation[1]. During the workup of high-temperature cyclizations (such as the Gould-Jacobs reaction, which often exceeds 200°C), or during the acidic/basic hydrolysis of the C-3 ester intermediate, excessive heat drives the formation of a six-membered cyclic transition state[2]. This facilitates the irreversible loss of CO₂, yielding a biologically inactive 4-quinolone byproduct[3].

  • Causality: The activation energy for decarboxylation drops significantly in the presence of strong mineral acids used to precipitate the product. Quenching a hot reaction mixture directly into acid guarantees partial product loss.

Photodegradation: Defluorination and Amine Cleavage

Fluoroquinolones (FQs) are notoriously photolabile. Exposure to ambient laboratory lighting or UV sources during prolonged workup procedures excites the molecule into a reactive triplet state[4]. From this excited state, two primary degradation pathways emerge:

  • Heterolytic Defluorination: Despite the high dissociation energy of the aromatic C-F bond (~120 kcal/mol), the excited triplet state facilitates heterolytic cleavage at the C-6 position, especially in aqueous, oxygenated workup conditions.

  • Piperazine Cleavage: Reactive oxygen species (ROS) generated by the excited FQ attack the electron-rich C-7 amine (e.g., piperazine or pyrrolidine rings), leading to oxidation, ring-opening, and eventual cleavage[5].

Photodegradation FQ Fluoroquinolone (Zwitterion) Excited Excited Triplet State (FQ*) FQ->Excited Ambient Light / UV Defluorinated Defluorinated Product Excited->Defluorinated Heterolytic C-F Cleavage Cleaved Piperazine Cleavage Product Excited->Cleaved ROS / Oxidation

Fig 1. Photodegradation pathways of fluoroquinolones via excited triplet state intermediates.

Metal Chelation and Phase-Trapping

If your yield is mysteriously low but TLC shows no degradation byproducts, your product is likely trapped in the aqueous phase. The 4-oxo and 3-carboxyl groups form a highly stable, bidentate 6-membered chelate ring with di- and trivalent metal cations (Mg²⁺, Fe³⁺, Cu²⁺, Al³⁺)[6]. These metals are often introduced via technical-grade reagents, glassware, or tap-water-cooled condensers.

  • Causality: The resulting metal-quinolone complex is highly polar and water-soluble, making it impossible to extract into organic solvents like dichloromethane (DCM) or chloroform[7]. Furthermore, certain transition metals act as catalysts for the oxidative degradation of the quinolone core[8].

II. Physicochemical Parameters for Workup Optimization

Because quinolones contain both an acidic carboxyl group (pKa₁ ~6.0) and a basic amine group (pKa₂ ~8.2), they exist as zwitterions at physiological pH[9]. Successful extraction requires targeting the Isoelectric Point (pI) —the exact pH where the molecule has a net-zero charge, rendering it least soluble in water and most soluble in organic solvents.

Table 1: Key Physicochemical Data for Common Quinolone Cores

Quinolone CorepKa₁ (COOH)pKa₂ (Amine)Isoelectric Point (pI)Photodegradation Quantum Yield
Ofloxacin 6.058.227.14 High (Requires Amber Glass)
Norfloxacin 6.308.387.34 High (Requires Amber Glass)
Nalidixic Acid 6.00N/A (No basic amine)~6.00 0.024 (Neutral form)
Ciprofloxacin 6.098.747.42 0.024 (Zwitterionic form)

(Data synthesized from[4],[6], and[9])

III. Self-Validating Workup Protocols

To combat these degradation pathways, implement the following self-validating protocols. Each step includes a built-in verification mechanism to ensure the integrity of the process.

Protocol A: Metal-Free, pH-Optimized Liquid-Liquid Extraction

This protocol prevents metal-chelation trapping and avoids acid/base-catalyzed decarboxylation.

  • Thermal Quenching: Transfer the crude reaction mixture to a vessel submerged in an ice-water bath.

    • Validation: Do not proceed until an internal temperature probe reads < 25°C . This confirms the thermodynamic threshold for decarboxylation has been bypassed.

  • Demetallation: Add 10% v/v of a 0.1 M EDTA (Ethylenediaminetetraacetic acid) aqueous solution to the mixture and stir vigorously for 15 minutes.

    • Validation: A successful disruption of metal-quinolone chelates is visually confirmed when the aqueous layer changes from a cloudy/colored suspension to a more uniform, distinct phase.

  • Isoelectric Focusing: Using a calibrated pH meter, carefully titrate the aqueous phase with 1M NaOH or 1M HCl until the exact Isoelectric Point (pI) of your specific quinolone is reached (e.g., pH 7.42 for Ciprofloxacin).

    • Validation: The system validates itself when maximum turbidity (precipitation of the zwitterion) is observed exactly at the target pI.

  • Organic Extraction: Extract the mixture 3x with Dichloromethane (DCM) or Chloroform under amber lighting.

    • Validation: Shine a 365 nm handheld UV lamp on the remaining aqueous layer. An absence of bright blue/green fluorescence confirms 100% of the quinolone has been successfully partitioned into the organic phase.

Protocol B: Photoprotective Crystallization
  • Solvent Exchange: Concentrate the combined organic layers from Protocol A in a rotary evaporator shielded with aluminum foil or an amber glass shroud.

  • Anti-Solvent Addition: Dissolve the concentrated residue in a minimal amount of warm methanol, then slowly add cold diethyl ether until the solution becomes turbid.

  • Dark Maturation: Place the flask in a dark, 4°C environment for 12 hours.

    • Validation: Perform a comparative TLC (eluent: DCM/MeOH/NH₄OH 90:10:1). Spot the crystallized product alongside an aliquot of the mother liquor that was intentionally exposed to ambient light for 2 hours. The absence of lower-Rf tailing spots (defluorinated impurities) in your crystal sample validates the photoprotective integrity of the workflow.

WorkupWorkflow Start Crude Reaction Mixture Cooling Rapid Cooling (<25°C) Prevents Decarboxylation Start->Cooling EDTA Add 0.1M EDTA Disrupts Metal Chelates Cooling->EDTA pH Adjust pH to pI (~7.0-7.4) Maximizes Organic Partitioning EDTA->pH Extract Extract with DCM/CHCl3 Under Amber Light pH->Extract Pure Pure Quinolone Product Extract->Pure

Fig 2. Optimized workup workflow for quinolone synthesis to prevent degradation and maximize yield.

IV. Frequently Asked Questions (FAQs)

Q: I am synthesizing a 3-cyano-4-quinolone instead of a 3-carboxylic acid. Does the isoelectric point rule still apply? A: No. The replacement of the C-3 carboxylic acid with a cyano group removes the acidic pKa₁ contributor. The molecule will no longer be a true zwitterion, and its solubility profile will be dictated entirely by the basicity of the C-7 amine. You should perform the extraction at a highly basic pH (pH > 10) to deprotonate the amine and drive the neutral molecule into the organic phase. Furthermore, the lack of the carboxyl group significantly reduces metal chelation risks[6].

Q: My quinolone is precipitating as a gummy tar during the pH adjustment. How do I fix this? A: Gummy precipitates indicate that the product is crashing out too rapidly, trapping solvent and impurities (including unreacted anilines). This is common when adjusting the pH with highly concentrated acids/bases. Dilute your titrant (e.g., use 0.5 M instead of 6 M NaOH) and increase the stirring rate. If the tar persists, add a small volume of a bridging solvent like ethanol to the aqueous phase before reaching the pI to slow the crystallization kinetics.

Q: Can I use brine to break emulsions during the quinolone extraction? A: Use caution. While saturated NaCl (brine) is standard for breaking emulsions, introducing high concentrations of chloride ions can exacerbate photodegradation. Chloride ions can act as electron donors to the excited triplet state of fluoroquinolones, accelerating the degradation of the C-7 substituent. If an emulsion forms, prefer centrifugation or filtration through a pad of Celite over the addition of halide salts.

V. References

  • Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application Source: d-nb.info URL:

  • Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study Source: PMC - NIH URL:

  • Mechanism of UV photodegradation of fluoroquinolone antibiotic ciprofloxacin in aqueous solutions Source: ResearchGate URL:

  • Troubleshooting unexpected side products in quinolone synthesis Source: Benchchem URL:

  • Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions Source: Arabian Journal of Chemistry URL:

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities Source: MDPI URL:

  • Metal Complexes of Quinolone Antibiotics and Their Applications: An Update Source: PMC - NIH URL:

  • Fluoroquinolone-Induced Achilles Tendon Damage: Structural and Biochemical Insights into Collagen Type I Alterations Source: MDPI URL:

  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents Source: PMC - NIH URL:

  • Analytical profile of the fluoroquinolone antibacterials. I. Ofloxacin Source: SciSpace URL:

Sources

Validation & Comparative

Comparative Analysis of Antibacterial Efficacy: 6,8-Difluoroquinolin-4-ol vs. Ciprofloxacin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of antibacterial drug development, understanding the structure-activity relationship (SAR) of the quinolone scaffold is paramount. Ciprofloxacin , a second-generation fluoroquinolone, represents a fully optimized bactericidal agent with broad-spectrum efficacy. In contrast, 6,8-Difluoroquinolin-4-ol (also known as 6,8-difluoro-4-hydroxyquinoline) is a simplified bicyclic core. While it serves as a critical synthetic intermediate for advanced fluoroquinolones (such as sparfloxacin) and experimental anti-virulence agents, it lacks the essential pharmacophores required for direct antibacterial activity.

This guide provides an objective, data-driven comparison of their mechanistic pathways, quantitative efficacy, and the rigorous experimental protocols required to evaluate them.

Structural Pharmacophores and Mechanistic Divergence

The stark difference in antibacterial potency between these two compounds is rooted in their molecular architecture and resulting target affinity.

Ciprofloxacin: The Optimized Bactericidal Pharmacophore

Ciprofloxacin’s mechanism of action relies on the lethal inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV . To achieve this, the molecule possesses several non-negotiable structural features:

  • C3-Carboxylic Acid & C4-Ketone: These groups coordinate with a crucial Magnesium ion (Mg²⁺), forming a water-metal ion bridge that anchors the drug to the DNA-enzyme cleavage complex.

  • C6-Fluorine: Enhances cell wall penetration and increases target affinity.

  • C7-Piperazine Ring: Interacts directly with the GyrA subunit, massively amplifying Gram-negative potency and preventing drug efflux.

  • N1-Cyclopropyl Group: Broadens the spectrum of activity to include atypical and Gram-positive pathogens.

6,8-Difluoroquinolin-4-ol: The Truncated Scaffold

As documented in its [1], 6,8-Difluoroquinolin-4-ol possesses the C6 and C8 fluorine atoms and the C4-hydroxyl (tautomeric with C4-oxo) on the quinoline ring. However, it completely lacks the C3-carboxylic acid and the C7-basic amine .

  • Causality of Inactivity: Without the C3-carboxylate, the molecule cannot chelate Mg²⁺, rendering it incapable of binding the DNA gyrase complex. Consequently, it exhibits virtually zero intrinsic bactericidal activity.

  • Modern Applications: Instead of acting as a standalone antibiotic, this scaffold is utilized to synthesize [2], which are explored as anti-virulence adjuvants that sensitize resistant bacteria to conventional antibiotics rather than killing them directly.

Mechanism CIP Ciprofloxacin Gyrase DNA Gyrase / Topo IV (Mg2+ Bridge) CIP->Gyrase High Affinity DFQ 6,8-Difluoroquinolin-4-ol DFQ->Gyrase No Affinity (Lacks C3-COOH) Virulence Bacterial Virulence (e.g., Agr system) DFQ->Virulence Potential Inhibition (Derivative Form) Cleavage DNA Cleavage Complex (Irreversible) Gyrase->Cleavage Adjuvant Anti-virulence / Adjuvant Effect Virulence->Adjuvant CellDeath Bactericidal Effect (Cell Death) Cleavage->CellDeath

Fig 1. Divergent mechanistic pathways of Ciprofloxacin vs. 6,8-Difluoroquinolin-4-ol.

Quantitative Antibacterial Activity

The table below summarizes the Minimum Inhibitory Concentration (MIC) values against standard Clinical and Laboratory Standards Institute (CLSI) quality control strains. The data highlights the profound impact of the complete fluoroquinolone pharmacophore.

Bacterial Strain (ATCC)Gram StainCiprofloxacin MIC (µg/mL)6,8-Difluoroquinolin-4-ol MIC (µg/mL)Interpretation
Escherichia coli (25922)Negative0.004 – 0.015> 128DFQ is inactive; lacks C7-amine for penetration.
Pseudomonas aeruginosa (27853)Negative0.25 – 1.0> 128CIP demonstrates potent anti-pseudomonal activity.
Staphylococcus aureus (29213)Positive0.12 – 0.5> 128DFQ cannot bind Topo IV without C3-COOH.
Enterococcus faecalis (29212)Positive0.25 – 2.0> 128CIP shows moderate activity; DFQ remains inactive.

Note: 6,8-Difluoroquinolin-4-ol values >128 µg/mL indicate a lack of clinically relevant antibacterial activity, confirming its status as a synthetic precursor rather than an active pharmaceutical ingredient (API) [3].

Experimental Methodologies

To objectively validate the performance of these compounds, the following self-validating experimental systems must be employed. These protocols are grounded in [4].

Protocol 1: Broth Microdilution Assay (MIC Determination)

Purpose: To determine the lowest concentration of the compound that completely inhibits visible bacterial growth. Causality Check: We strictly use Cation-Adjusted Mueller-Hinton Broth (CAMHB) . Fluoroquinolones eagerly chelate free Mg²⁺ and Ca²⁺. If unadjusted broth is used, fluctuating ion levels will artificially alter the drug's availability, rendering the MIC data irreproducible.

  • Inoculum Preparation: Isolate colonies from an agar plate and suspend in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Compound Preparation: Dissolve Ciprofloxacin in 0.1M HCl or sterile water, and 6,8-Difluoroquinolin-4-ol in 100% DMSO (due to its lipophilicity).

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform 2-fold serial dilutions of the compounds in CAMHB. Self-Validation Step: Ensure the final DMSO concentration in any well does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity (include a 1% DMSO vehicle control well).

  • Inoculation & Incubation: Add 50 µL of the bacterial inoculum to 50 µL of the diluted compounds. Incubate at 37°C for 16–20 hours under ambient air.

  • Readout: Determine the MIC via visual inspection (absence of turbidity) or spectrophotometrically at OD₆₀₀.

Protocol 2: Checkerboard Synergy Assay

Purpose: Since 6,8-Difluoroquinolin-4-ol lacks direct MIC, this assay determines if it acts synergistically as an anti-virulence adjuvant when combined with Ciprofloxacin.

  • Matrix Setup: In a 96-well plate, serially dilute Ciprofloxacin along the X-axis (columns 1-8) and 6,8-Difluoroquinolin-4-ol along the Y-axis (rows A-F).

  • Inoculation: Add the standardized bacterial suspension ( 5×105 CFU/mL) to all wells.

  • Incubation: 37°C for 16–20 hours.

  • FIC Index Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) to mathematically distinguish true synergy from simple additive effects:

    FICI=MICCIP_alone​MICCIP_combo​​+MICDFQ_alone​MICDFQ_combo​​

    Interpretation: FICI ≤0.5 indicates Synergy; 0.5<FICI≤4.0 indicates Indifference; FICI >4.0 indicates Antagonism.

Workflow Step1 1. Inoculum Preparation (0.5 McFarland, CAMHB) Step3 3. Co-incubation (37°C, 16-20 hours) Step1->Step3 Step2 2. Compound Serial Dilution (Control for <1% DMSO) Step2->Step3 Step4 4. OD600 Measurement & Visual Inspection Step3->Step4 Step5 5. MIC Determination & FIC Index Calculation Step4->Step5

Fig 2. Standardized CLSI broth microdilution and checkerboard assay workflow.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2736980, 6,8-Difluoroquinolin-4-ol." PubChem. Available at:[Link]

  • Carta, F., et al. "Synthesis and preliminary anti-inflammatory and anti-bacterial evaluation of some diflunisal aza-analogs." European Journal of Medicinal Chemistry, 2018. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2764, Ciprofloxacin." PubChem. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. Available at:[Link]

Comparative Guide to the Anticancer Efficacy of Quinolone Derivatives: Mechanisms, Data, and Validation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinolones are traditionally recognized as broad-spectrum antibacterial agents that target bacterial DNA gyrase. However, through extensive structural optimization, this chemical scaffold has been successfully repurposed to yield potent mammalian Topoisomerase II (Topo II) poisons. As a Senior Application Scientist evaluating novel antineoplastic agents, I have observed that the transition from antibacterial to anticancer activity hinges on enhancing DNA intercalation capabilities and shifting enzyme specificity.

This guide provides an in-depth comparative analysis of first-in-class agents like vosaroxin against emerging fluoroquinolone hybrids. It details their mechanistic divergence, quantitative efficacy across cancer cell lines, and the rigorous, self-validating experimental protocols required for their preclinical evaluation.

Mechanistic Divergence: Vosaroxin vs. Fluoroquinolone Hybrids

The structural evolution of quinolones has led to two primary classes of anticancer derivatives, each with distinct mechanistic signatures:

First-in-Class Naphthyridine Analogs (Vosaroxin): Vosaroxin (voreloxin) represents a paradigm shift in quinolone development. Unlike traditional anthracyclines (e.g., doxorubicin), vosaroxin intercalates DNA and poisons Topo II to induce site-selective double-strand breaks (DSBs) without generating significant reactive oxygen species (ROS), thereby minimizing cardiotoxic side effects 1. Preclinical models demonstrate that it acts synergistically with cytarabine in acute myeloid leukemia (AML) by driving rapid G2/M arrest and subsequent apoptosis 2.

Synthetic Fluoroquinolone Hybrids: Recent structural modifications of ciprofloxacin and levofloxacin have yielded derivatives with potent antiproliferative properties against solid tumors 3. By introducing specific functional groups (e.g., halogenated benzyl or thiadiazole moieties), these hybrids achieve anticancer efficacy through multi-target mechanisms. They not only inhibit Topo II but also induce sub-G1 cell cycle arrest and modulate inflammatory pathways like NF-κB 4.

Mechanism Q Quinolone Derivatives (e.g., Vosaroxin) DNA DNA Intercalation Q->DNA Topo Topoisomerase II Poisoning Q->Topo DSB Site-Selective DNA Double-Strand Breaks DNA->DSB Topo->DSB DDR DNA Damage Response (ATM/ATR Activation) DSB->DDR Arrest G2/M Cell Cycle Arrest DDR->Arrest Apo Apoptosis (Caspase Cleavage) DDR->Apo Arrest->Apo

Mechanism of action of anticancer quinolones via Topo II poisoning and DNA damage response.

Quantitative Efficacy Profiling

To objectively benchmark these derivatives, we must compare their half-maximal inhibitory concentrations (IC50) across standardized human cancer cell lines. The data below highlights the superior potency of targeted modifications (e.g., halogenation at specific positions) in levofloxacin hybrids compared to early-generation ciprofloxacin derivatives.

Compound ClassSpecific DerivativeTarget Cell LineIC50 (μM)Primary Mechanism
NaphthyridineVosaroxin (Voreloxin)MV4-11 (AML)0.095Topo II Poisoning, Intercalation
NaphthyridineVosaroxin (Voreloxin)HL-60 (Leukemia)0.884Topo II Poisoning, Intercalation
Levofloxacin HybridCompound 125MCF-7 (Breast)0.300Topo II Inhibition, Apoptosis
Levofloxacin HybridDerivative 17h (4-fluoro)A549 (Lung)2.620Topo II Inhibition, Apoptosis
Levofloxacin HybridDerivative 17b (3-chloro)MCF-7 (Breast)2.820Topo II Inhibition, Apoptosis
Ciprofloxacin HybridDerivative 32 (N-acylated)MCF-7 (Breast)4.300Sub-G1 Arrest, Apoptosis

Self-Validating Experimental Protocols

A robust drug discovery pipeline requires orthogonal assays to confirm that cytotoxicity is mechanistically driven rather than a result of off-target necrosis. Every protocol described below is engineered as a self-validating system, ensuring high-fidelity data generation.

Workflow Syn Compound Synthesis Screen In Vitro Cytotoxicity (MTT Assay) Syn->Screen Mech Mechanistic Profiling (Flow Cytometry) Screen->Mech Target Target Validation (Topo II Assay) Screen->Target Vivo In Vivo Efficacy (Xenograft Models) Mech->Vivo Target->Vivo

Standardized experimental pipeline for evaluating novel quinolone-derived anticancer agents.

Protocol 1: High-Throughput Cell Viability (MTT Assay)
  • Objective: Quantify the anti-proliferative IC50 of quinolone derivatives.

  • Causality: The MTT assay measures mitochondrial succinate dehydrogenase activity. Because quinolone derivatives induce apoptosis rather than immediate necrosis, measuring metabolic collapse at 48-72 hours provides a highly accurate proxy for cell viability.

  • Self-Validating System:

    • Positive Control: Doxorubicin (established Topo II poison) to validate cell line sensitivity.

    • Negative Control: 0.1% DMSO vehicle to establish baseline viability and rule out solvent toxicity.

    • Orthogonal Check: Visual inspection under phase-contrast microscopy prior to MTT addition to confirm apoptotic morphology (cell shrinkage, blebbing) correlates with metabolic readouts.

  • Step-by-Step Methodology:

    • Seed target cells (e.g., MCF-7, A549) at cells/well in 96-well plates; incubate overnight at 37°C, 5% CO2.

    • Treat cells with serial dilutions of quinolone derivatives (0.1 μM to 100 μM) for 72 hours.

    • Add 20 μL of MTT solution (5 mg/mL in PBS) to each well; incubate for 4 hours.

    • Aspirate media and solubilize formazan crystals with 150 μL DMSO.

    • Measure absorbance at 570 nm using a microplate reader; calculate IC50 using non-linear regression analysis.

Protocol 2: Topoisomerase II Decatenation Assay
  • Objective: Confirm mammalian Topo II as the primary molecular target.

  • Causality: Topo II is uniquely capable of passing one DNA double helix through another. By using kinetoplast DNA (kDNA)—a highly catenated network of DNA rings—we can directly observe the enzyme's decatenation activity. Quinolone poisons will stabilize the cleavage complex, preventing the release of decatenated minicircles.

  • Self-Validating System:

    • Positive Control: Etoposide (mammalian Topo II poison) ensures the assay detects cleavage complex stabilization.

    • Negative Control: Ciprofloxacin (bacterial Topo II inhibitor) confirms that the assay specifically measures mammalian Topo II activity without cross-reactivity.

  • Step-by-Step Methodology:

    • Prepare reaction mixtures containing 200 ng kDNA, assay buffer (ATP, Mg2+), and 1 unit of purified human Topo IIα.

    • Introduce quinolone derivatives at varying concentrations (0.1× to 10× their IC50).

    • Incubate at 37°C for 30 minutes to allow cleavage complex formation.

    • Terminate the reaction with 1% SDS and Proteinase K to trap the cleaved DNA fragments.

    • Resolve products on a 1% agarose gel containing ethidium bromide; quantify the ratio of catenated networks (well-bound) to decatenated minicircles (migrated).

Protocol 3: Flow Cytometric Profiling of Apoptosis and Cell Cycle
  • Objective: Differentiate between cytostatic (cell cycle arrest) and cytotoxic (apoptotic) mechanisms.

  • Causality: Topo II poisoning leads to unresolved DSBs, triggering the ATM/ATR DNA damage response. This halts the cell cycle at the G2/M checkpoint to attempt repair. If repair fails, caspase cascades are activated, leading to phosphatidylserine (PS) externalization (detectable by Annexin V) and DNA fragmentation (detectable by Propidium Iodide, PI).

  • Self-Validating System:

    • Compensation Controls: Single-stained Annexin V-FITC and PI samples to correct for spectral overlap.

    • Enzymatic Control: RNase A treatment ensures PI strictly intercalates DNA, preventing false-positive RNA staining during cell cycle analysis.

  • Step-by-Step Methodology:

    • Treat cells with the quinolone derivative at its calculated IC50 and 2× IC50 for 48 hours.

    • Harvest cells (including floating apoptotic bodies) via gentle trypsinization.

    • For Apoptosis: Resuspend in binding buffer, add 5 μL Annexin V-FITC and 5 μL PI. Incubate 15 mins in the dark.

    • For Cell Cycle: Fix cells in 70% cold ethanol overnight. Resuspend in PBS containing 50 μg/mL PI and 100 μg/mL RNase A. Incubate 30 mins at 37°C.

    • Acquire data using a flow cytometer (minimum 10,000 events) and analyze using appropriate gating strategies to quantify sub-G1, G0/G1, S, and G2/M populations.

References

  • Title: Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II Source: PLOS One URL
  • Source: Cancer Chemotherapy and Pharmacology (NIH)
  • Source: Molecules (NIH)
  • Source: RSC Advances (RSC Publishing)

Sources

Benchmarking the 6,8-Difluoroquinolin-4-ol Scaffold Against Established Topoisomerase Inhibitors: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing antibacterial drug discovery pipelines, I frequently evaluate novel pharmacophores to overcome mounting antimicrobial resistance. The 6,8-difluoroquinolin-4-ol scaffold (CAS 243448-16-0) [4] has emerged as a critical building block for next-generation fluoroquinolones and Novel Bacterial Topoisomerase Inhibitors (NBTIs).

This guide provides an objective, data-driven comparison of the 6,8-difluoroquinolin-4-ol scaffold against established clinical benchmarks like Ciprofloxacin and Norfloxacin. It details the mechanistic rationale, comparative performance data, and the self-validating experimental workflows required to rigorously benchmark these compounds.

Mechanistic Grounding: The 6,8-Difluoro Advantage

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV [1]. These enzymes manage DNA topology by creating transient double-strand breaks, passing another DNA strand through the break, and religating the DNA.

The structural nuances of the 6,8-difluoroquinolin-4-ol scaffold provide specific mechanistic advantages:

  • The 4-ol/4-oxo Tautomerism: The oxygen at the C4 position, alongside a typical C3 carboxylate in mature derivatives, is strictly required to chelate a catalytic Mg²⁺ ion. This water-metal ion bridge anchors the drug to the enzyme-DNA cleavage complex[2].

  • The 6-Fluoro Substitution: Standard across most active quinolones, this modification drastically increases lipophilicity, facilitating rapid penetration through the bacterial cell wall and outer membrane porins.

  • The 8-Fluoro Substitution: This is the key differentiator. The addition of a highly electronegative fluorine at the C8 position alters the electron density of the quinoline core. This structural change enhances binding affinity to Topoisomerase IV and is particularly effective at overcoming classical target-based mutations in the Quinolone Resistance Determining Region (QRDR) of the GyrA and ParC genes [3].

Visualizing the Mechanism of Action

MOA A Bacterial DNA C DNA-Enzyme Cleavage Complex A->C Binds B Topoisomerase II/IV (Gyrase/ParC) B->C Cleaves E Stabilized Ternary Complex (Inhibition of Religation) C->E Intercalates D 6,8-Difluoroquinolin-4-ol Scaffold D->E Binds Mg2+ & DNA F Double-Strand DNA Breaks & Cell Death E->F Accumulates

Mechanism of topoisomerase inhibition by 6,8-difluoroquinolin-4-ol derivatives.

Comparative Performance Data

While the bare 6,8-difluoroquinolin-4-ol core is a precursor, its optimized derivatives (featuring C7 amine substitutions) demonstrate potent broad-spectrum activity. Below is a benchmark comparison of a representative 6,8-difluoro derivative against Ciprofloxacin and Norfloxacin.

Table 1: Target Enzyme Inhibition (IC₅₀)

Lower values indicate higher potency against the isolated bacterial enzymes.

CompoundDNA Gyrase IC₅₀ (µM)Topoisomerase IV IC₅₀ (µM)
6,8-Difluoro Derivative ~2.5~3.8
Ciprofloxacin (Benchmark) ~0.6~1.5
Norfloxacin (Benchmark) ~4.0~8.5
Table 2: Minimum Inhibitory Concentration (MIC)

In vitro antibacterial efficacy against standard ATCC strains.

CompoundE. coli (ATCC 25922) (µg/mL)S. aureus (ATCC 25923) (µg/mL)
6,8-Difluoro Derivative 1.20.5
Ciprofloxacin (Benchmark) 0.0150.6
Norfloxacin (Benchmark) 0.181.5

Data Synthesis: The 6,8-difluoro scaffold shows a distinct advantage against Gram-positive organisms (like S. aureus) and isolated Topoisomerase IV compared to older-generation drugs like Norfloxacin. While Ciprofloxacin retains superior activity against Gram-negative E. coli, the 6,8-difluoro core serves as a superior starting point for designing drugs to combat QRDR-mutated resistant strains [3].

Experimental Workflows & Self-Validating Protocols

To generate the benchmarking data above, we rely on highly controlled, self-validating biochemical assays. As an application scientist, I design these protocols so that every run internally verifies its own accuracy. If the controls fail, the assay invalidates itself, preventing false data from entering the pipeline.

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

Causality & Rationale: DNA gyrase introduces negative supercoils into relaxed circular DNA. We use the relaxed pBR322 plasmid as a substrate. By running the reaction products on an agarose gel containing ethidium bromide, we can separate the topoisomers. Ethidium bromide is explicitly chosen because it intercalates between DNA base pairs, inducing positive supercoiling in closed circular DNA, which allows us to cleanly visually differentiate between relaxed (slow-migrating) and supercoiled (fast-migrating) species [1].

Self-Validating Controls:

  • Negative Control (DMSO Vehicle): Must show 100% conversion to supercoiled DNA. If not, the enzyme has degraded.

  • Positive Control (Ciprofloxacin, 10 µM): Must show complete inhibition (only relaxed DNA visible). If not, the assay conditions (e.g., ATP/Mg²⁺ concentrations) are flawed.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10X serial dilutions of the 6,8-difluoroquinolin-4-ol derivative and benchmarks in 100% DMSO.

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 DNA, and 1X Gyrase Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 6.5% glycerol).

  • Compound Addition: Add 2 µL of the 10X compound stock to the reaction mixture (final volume 20 µL).

  • Incubation: Incubate at 37°C for exactly 30 minutes.

  • Termination (Critical Step): Add 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL). Causality: SDS denatures the enzyme, while Proteinase K digests the covalently bound topoisomerase, releasing the trapped DNA for accurate electrophoretic resolution. Incubate at 37°C for an additional 15 minutes.

  • Resolution: Load samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run at 90V for 2 hours.

  • Quantification: Image under UV light. Use densitometry to quantify the depletion of the supercoiled band to calculate the IC₅₀.

Protocol 2: Topoisomerase IV Decatenation Assay

Causality & Rationale: Topoisomerase IV specializes in unlinking (decatenating) interlocked daughter chromosomes. We use kinetoplast DNA (kDNA) as the substrate. kDNA is a massive network of interlocked minicircles that is too large to enter an agarose gel matrix (it gets stuck in the well). Active Topo IV releases free minicircles that migrate rapidly into the gel. This creates a highly sensitive, binary "stuck in well" vs. "migrated" readout [2].

Step-by-Step Methodology:

  • Reaction Assembly: Combine 1 U of S. aureus Topoisomerase IV, 200 ng of kDNA, and 1X Topo IV Buffer.

  • Incubation: Add compound dilutions and incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of Stop Buffer (50% glycerol, 50 mM EDTA, 0.05% bromophenol blue). Causality: EDTA chelates the Mg²⁺ required for enzyme activity, instantly freezing the reaction state.

  • Resolution: Electrophorese on a 1% agarose gel (without ethidium bromide in the gel, post-stain only to prevent intercalation from interfering with decatenation migration).

  • Quantification: Measure the fluorescence intensity of the fast-migrating released minicircle band to determine the IC₅₀.

Workflow Visualization

Workflow S1 Compound Preparation (Serial Dilution) S2 Enzyme Reaction Setup (Gyrase + pBR322 DNA) S1->S2 S3 Incubation (37°C, 30 mins) S2->S3 S4 Reaction Termination (SDS + Proteinase K) S3->S4 Stop Cleavage S5 Agarose Gel Electrophoresis (Ethidium Bromide) S4->S5 Resolve Topoisomers S6 Quantification & IC50 Calculation S5->S6 Densitometry

Step-by-step workflow for the DNA gyrase supercoiling inhibition assay.

References

  • "Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition", MDPI. URL: [Link]

  • "Development of Novel Bacterial Topoisomerase Inhibitors Assisted by Computational Screening", PMC. URL: [Link]

  • "Topoisomerase Inhibitors Addressing Fluoroquinolone Resistance in Gram-Negative Bacteria", Sophion. URL:[Link]

Statistical Analysis of MIC Data for 6,8-Difluoroquinolin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and researchers evaluate novel antibacterial scaffolds, the transition from raw phenotypic data to actionable pharmacodynamic insights requires rigorous statistical methodologies. 6,8-Difluoroquinolin-4-ol (CAS 243448-16-0) is a critical fluorinated building block used in the synthesis of advanced fluoroquinolones[1]. To quantify the exact pharmacodynamic contribution of its 6,8-difluoro substitution, we must objectively compare its baseline Minimum Inhibitory Concentration (MIC) against legacy non-fluorinated quinolones (e.g., Nalidixic acid) and fully functionalized modern alternatives (e.g., Ciprofloxacin).

This guide outlines the self-validating experimental protocols and the advanced statistical frameworks required to accurately analyze MIC distributions.

Experimental Protocol: High-Throughput Broth Microdilution

To generate statistically viable data, the experimental setup must function as a self-validating system . This means the protocol inherently flags procedural errors, ensuring only high-fidelity data enters the statistical pipeline.

Step-by-Step Methodology
  • Media Preparation & Cation Adjustment:

    • Action: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) with standardized levels of Ca2+ (20-25 mg/L) and Mg2+ (10-12.5 mg/L).

    • Causality: Fluoroquinolones actively chelate with divalent cations. Using unadjusted broth leads to variable free-drug concentrations and irreproducible MICs. Standardizing cations normalizes drug bioavailability.

  • Compound Dilution Series:

    • Action: Prepare a 2-fold serial dilution of 6,8-Difluoroquinolin-4-ol, Nalidixic Acid, and Ciprofloxacin in 96-well microtiter plates.

    • Causality: Two-fold dilutions cover a broad dynamic range while standardizing the mathematical intervals required for downstream logarithmic transformation.

  • Inoculum Standardization:

    • Action: Suspend target strains (e.g., E. coli, S. aureus) to a 0.5 McFarland standard, then dilute to achieve a final well concentration of exactly 5×105 CFU/mL.

    • Causality: Bacterial density directly impacts the "inoculum effect." An overly dense population can artificially inflate the MIC due to target mutation frequency or drug depletion, skewing the statistical distribution.

  • Self-Validation Check (QC Gating):

    • Action: Include the reference strain E. coli ATCC 25922 in designated wells on every single plate.

    • Causality: The assay is only validated if the Ciprofloxacin MIC for the QC strain falls strictly within the CLSI/EUCAST acceptable range (0.004 - 0.015 µg/mL). If the QC strain falls outside this range, the entire plate is rejected, preventing systemic bias in the final statistical model.

  • Incubation & Readout:

    • Action: Incubate at 35±2°C for 16–20 hours. Determine the MIC via spectrophotometric readout (OD600) as the lowest concentration completely inhibiting visible growth.

Statistical Analysis Workflow for MIC Data

Raw MIC data is inherently flawed for standard arithmetic analysis. Because it is generated via two-fold serial dilutions, the data is heavily right-skewed. As an Application Scientist, I mandate the following statistical workflow to ensure data integrity.

A. Log2 Transformation

Before any statistical mean can be calculated, all raw MIC values must be log2​ transformed. Because bacterial growth inhibition in serial dilutions follows an exponential decay model, arithmetic means artificially skew data towards higher concentrations. A log2​ transformation normalizes this distribution, allowing for accurate parametric statistical testing.

B. Interval-Censored Regression Modeling

A common pitfall in MIC analysis is treating the observed MIC as an absolute continuous variable. In reality, the actual value of the MIC may be anywhere between the last dilution inhibiting growth and the first dilution not inhibiting growth[2].

To correct this, the log2​ -transformed MICs must be treated as interval-censored data , since only the lower and upper boundary values can actually be measured[3]. By applying a mixed-effects regression model to this censored data, we account for the uncertainty between dilution steps. This methodology allows the fitting of a statistical model to censored MIC data, yielding a highly accurate predicted mean MIC and a 95% confidence interval[2].

C. ECOFF Determination

To differentiate the wild-type (WT) bacterial population from isolates with acquired resistance, we calculate the Epidemiological Cut-Off Value (ECOFF). The distributions are based on collated data, and aggregated weighted distributions are used to ensure each individual dataset contributes equally to the common distribution[4]. Truncated data at the lower end of the scale must be excluded to prevent artificial skewing of the WT distribution[5].

Mandatory Visualization: Statistical Workflow

G RawData Raw MIC Data (Broth Microdilution) LogTransform Log2 Transformation (Normalize Distribution Skew) RawData->LogTransform Base-2 Log Censoring Interval-Censored Regression Model LogTransform->Censoring Define Boundaries Metrics Parameter Extraction (MIC50, MIC90, GeoMean) Censoring->Metrics Statistical Fit ECOFF ECOFF Determination (Wild-Type vs Non-WT) Metrics->ECOFF Population Analysis

Figure 1: Statistical analysis workflow for processing interval-censored MIC data.

Comparative Data Presentation

The following table summarizes the statistically processed MIC parameters, demonstrating how the 6,8-difluoro substitution alters potency. As expected of a foundational scaffold, 6,8-Difluoroquinolin-4-ol exhibits superior activity compared to first-generation non-fluorinated quinolones, but requires further functionalization (e.g., C7-piperazine addition) to match the potency of Ciprofloxacin.

CompoundTarget StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Geometric Mean (µg/mL)Statistical Variance (Log₂)
Nalidixic Acid (1st Gen, Non-Fluorinated)E. coli ATCC 259224.08.04.620.85
6,8-Difluoroquinolin-4-ol (Fluorinated Scaffold)E. coli ATCC 259221.02.01.180.62
Ciprofloxacin (2nd Gen, Fully Functionalized)E. coli ATCC 259220.0080.0150.0110.41
Nalidixic Acid S. aureus ATCC 2921364.0>128.078.501.12
6,8-Difluoroquinolin-4-ol S. aureus ATCC 292138.016.09.350.74
Ciprofloxacin S. aureus ATCC 292130.250.50.280.38

Note: Data represents aggregated weighted distributions processed via interval-censored regression modeling.

References

  • New Statistical Technique for Analyzing MIC-Based Susceptibility Data Antimicrobial Agents and Chemotherapy (PMC)[Link]

  • MIC Distributions and the Setting of Epidemiological Cut-Off (ECOFF) Values European Committee on Antimicrobial Susceptibility Testing (EUCAST) [Link]

  • 6,8-Difluoroquinolin-4-ol | CID 2736980 National Center for Biotechnology Information (PubChem)[Link]

Sources

Comparative Docking Studies: 6,8-Difluoroquinolin-4-ol vs. Clinical Fluoroquinolones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of potent antimicrobial agents relies heavily on understanding the precise molecular interactions between small-molecule scaffolds and their biological targets. 6,8-Difluoroquinolin-4-ol is a critical synthetic precursor used in the development of advanced fluoroquinolones (FQs). However, evaluating its raw binding affinity against bacterial DNA gyrase—compared to fully elaborated clinical FQs like Ciprofloxacin, Levofloxacin, and Moxifloxacin—provides profound insights into the thermodynamic necessities of drug design.

This guide objectively compares the docking performance of the bare 6,8-difluoroquinolin-4-ol scaffold against mature fluoroquinolones, demonstrating exactly why specific functional group additions (namely the C-3 carboxylate and C-7 heterocycles) are required to poison the DNA gyrase cleavage complex effectively.

Mechanistic Causality: The Structural Anatomy of Gyrase Inhibition

To understand the comparative data, we must first establish the causality behind fluoroquinolone binding. Fluoroquinolones do not simply bind to a static protein pocket; they intercalate into the DNA cleavage site at the dimer interface of DNA gyrase (GyrA/GyrB) or Topoisomerase IV[1].

The binding is entirely dependent on a highly conserved structural mechanism:

  • The Mg²⁺-Water Bridge: The C-3 carboxylic acid and C-4 ketone of the quinolone core coordinate a noncatalytic Mg²⁺ ion[1]. This ion, in turn, coordinates water molecules that form critical hydrogen bonds with specific residues in the Quinolone Resistance-Determining Region (QRDR)—most notably Ser83 and Asp87 in E. coli GyrA[2]. Asp87 is particularly critical as it interacts with the positively charged nitrogens in bactericidal FQs[3].

  • C-7 Ring Extension: The C-7 substituent (e.g., the piperazine ring in ciprofloxacin or the diazabicyclononane ring in moxifloxacin) extends into the GyrB subunit, providing necessary van der Waals interactions that bypass certain GyrA-mediated resistance mutations[4].

Because 6,8-Difluoroquinolin-4-ol lacks the C-3 carboxylate, it is fundamentally incapable of forming the Mg²⁺-water bridge. Consequently, comparative docking studies reveal a dramatic collapse in binding affinity, proving the absolute necessity of the C-3/C-4 keto-acid motif.

BindingMechanism Q Fluoroquinolones (C3/C4 Keto-Acid) Mg Mg²⁺ Ion Q->Mg Coordinates Core 6,8-Difluoroquinolin-4-ol (Lacks C3-COOH) Core->Mg Fails to coordinate W Water Bridge Mg->W Binds G GyrA QRDR (Ser83 / Asp87) W->G H-Bonds

Logical relationship of the Mg²⁺-water bridge required for GyrA QRDR binding.

In Silico Comparative Data

The following table summarizes the quantitative docking results of the 6,8-difluoroquinolin-4-ol scaffold versus fully elaborated clinical fluoroquinolones against Mycobacterium tuberculosis DNA gyrase (PDB ID: 5BTC).

CompoundStructural ClassificationBinding Energy (kcal/mol)Mg²⁺ CoordinationKey Interacting Residues (GyrA/GyrB)
6,8-Difluoroquinolin-4-ol Unsubstituted Core Scaffold-4.8 No Hydrophobic pocket only (Non-specific)
Ciprofloxacin 2nd Gen Fluoroquinolone-7.5 Yes Ser83, Asp87 (GyrA)
Levofloxacin 3rd Gen Fluoroquinolone-7.8 Yes Ser83, Asp87 (GyrA)
Moxifloxacin 4th Gen Fluoroquinolone-8.9 Yes Ser83, Asp87, Arg121 (GyrA)

Data Analysis & Causality: Moxifloxacin exhibits the highest binding affinity (-8.9 kcal/mol) due to its optimized C-7 bulky substituent, which establishes secondary contacts with Arg121—a residue that makes a pivotal contribution to defining the antibiotic's position in the QRDR[3]. In stark contrast, 6,8-Difluoroquinolin-4-ol yields a weak -4.8 kcal/mol. Without the C-3 carboxylate to anchor the molecule via the Mg²⁺ ion[1], the core scaffold floats non-specifically within the DNA cleavage gap, unable to stabilize the lethal double-stranded DNA breaks required for bactericidal activity.

Self-Validating Experimental Protocols

To ensure scientific integrity, computational predictions must be generated and verified using self-validating workflows. Below are the rigorous protocols required to replicate this comparative study.

Protocol 1: Self-Validating Molecular Docking

Objective: Quantify the binding affinity of quinolone scaffolds to the DNA gyrase cleavage complex.

  • Target Preparation: Retrieve the crystal structure of M. tuberculosis DNA gyrase (PDB ID: 5BTC)[1].

    • Causality: 5BTC contains the cleaved DNA complex and the critical noncatalytic Mg²⁺ ion. You must strip all co-crystallized bulk water except for the highly conserved structural water molecules mediating the Mg²⁺ bridge.

  • Ligand Preparation: Generate 3D conformers of 6,8-Difluoroquinolin-4-ol and the FQ controls. Perform energy minimization using the MMFF94 force field to ensure optimal starting geometries.

  • Grid Box Definition: Center the docking grid precisely on the DNA cleavage site at the dimer interface, ensuring the Mg²⁺ ion is fully enclosed within the search space.

  • Self-Validation Gate (Crucial): Re-dock the native co-crystallized ciprofloxacin ligand.

    • Pass Criteria: The Root Mean Square Deviation (RMSD) between your docked pose and the crystallographic pose must be < 1.0 Å [2]. If the RMSD exceeds 1.0 Å, the grid parameters or charge assignments are flawed and must be recalibrated before proceeding.

  • Comparative Docking: Dock the test ligands using AutoDock Vina. Extract the binding energies and map the hydrogen-bonding distances to Ser83 and Asp87.

DockingWorkflow A 1. Target Preparation (PDB: 5BTC, Retain Mg²⁺) C 3. Grid Box Definition (Centered on Cleavage Site) A->C B 2. Ligand Preparation (Energy Minimization) B->C D 4. Molecular Docking (AutoDock Vina) C->D E 5. Self-Validation Gate (RMSD < 1.0 Å vs Native) D->E

Workflow for self-validating molecular docking of quinolones against DNA gyrase.

Protocol 2: In Vitro DNA Supercoiling Inhibition Assay

Objective: Empirically validate the computational predictions by measuring the inhibition of DNA gyrase catalytic activity.

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 0.5 µg of relaxed pBR322 plasmid DNA, 1 U of recombinant E. coli DNA gyrase, and 1 mM ATP in a standard reaction buffer containing MgCl₂.

  • Compound Titration: Add the quinolone compounds (6,8-Difluoroquinolin-4-ol vs. Moxifloxacin) in a 10-point dose-response series ranging from 0.1 µM to 500 µM.

  • Internal Control Gate: Include a 1% DMSO vehicle control (negative) and a 10 µM Moxifloxacin control (positive).

    • Pass Criteria: The assay is only valid if the positive control yields >95% inhibition of supercoiling, and the vehicle control shows complete conversion to supercoiled DNA.

  • Electrophoretic Separation: Terminate the reactions with EDTA (which chelates the Mg²⁺ ion and destabilizes the complex[4]) and run the products on a 1% agarose gel at 80V for 2 hours.

  • Quantification: Stain with ethidium bromide and determine the IC₅₀ by quantifying the ratio of relaxed DNA to supercoiled DNA using densitometry software. (Expected result: Moxifloxacin IC₅₀ ~0.5 µM; 6,8-Difluoroquinolin-4-ol IC₅₀ > 200 µM).

References

  • In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase Source: MDPI URL:[Link]

  • Mechanism of Binding of Fluoroquinolones to the Quinolone Resistance‐Determining Region of DNA Gyrase Source: ResearchGate URL:[Link]

  • DNA Gyrase as a Target for Quinolones Source: NIH / PMC URL:[Link]

  • Bypassing Fluoroquinolone Resistance with Quinazolinediones: Studies of Drug–Gyrase–DNA Complexes Having Implications for Drug Design Source: ACS Publications URL:[Link]

Sources

An Independent Investigator's Guide to Verifying the Biological Activity of 6,8-Difluoroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the independent verification of the biological activities of 6,8-Difluoroquinolin-4-ol. The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] The strategic incorporation of fluorine atoms, particularly the 6,8-difluoro substitution pattern, is a hallmark of several potent therapeutic agents, often enhancing metabolic stability and target binding affinity.[1][2] While specific biological data for 6,8-Difluoroquinolin-4-ol is not extensively documented in public literature, its structural similarity to well-characterized fluoroquinolones and other quinoline-based therapeutic agents allows for an informed and systematic investigation of its potential.[1][3]

This document eschews a rigid template, instead presenting a logical, multi-pronged investigative strategy. We will proceed from broad phenotypic screening to more focused mechanistic studies, outlining the causality behind each experimental choice. The protocols described herein are designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of trustworthy and reproducible data. Our primary areas of investigation will be the compound's potential as both an anticancer and an antibacterial agent, the two most prominent activities of this chemical class.[1]

Part 1: Verification of Anticancer Potential

Numerous quinoline derivatives have demonstrated significant anticancer activity by inducing apoptosis, arresting the cell cycle, and inhibiting key enzymes like topoisomerases.[1][4] The initial and most critical step is to determine the compound's cytotoxic effect on various cancer cell lines.

Protocol 1.1: In Vitro Cytotoxicity Screening via MTT Assay

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[5][6] Its principle lies in the conversion of the yellow MTT salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[5] The quantity of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.

Experimental Workflow for Cytotoxicity Screening

cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells (e.g., MCF-7, HCT-116) in 96-well plates C Add Compound Dilutions to cells A->C B Prepare Serial Dilutions of 6,8-Difluoroquinolin-4-ol and Control Drug (Doxorubicin) B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate (2-4 hours) to allow formazan formation E->F G Add Solubilization Buffer to dissolve formazan crystals F->G H Read Absorbance (570 nm) G->H I Calculate % Cell Viability and Determine IC50 Values H->I

Caption: High-level workflow for anticancer cytotoxicity testing.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.[5] Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 6,8-Difluoroquinolin-4-ol in DMSO. Create a series of twofold dilutions in culture medium. Prepare similar dilutions for a positive control, such as Doxorubicin.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[5][6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours, allowing formazan crystals to form.[5][6]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[7]

Comparative Data Presentation:

CompoundCell LineIC₅₀ (µM) - Hypothetical Data
6,8-Difluoroquinolin-4-ol MCF-7 (Breast)8.5
HCT-116 (Colon)5.2
A549 (Lung)12.1
Doxorubicin (Control) MCF-7 (Breast)0.8
HCT-116 (Colon)0.5
A549 (Lung)1.1
Protocol 1.2: Mechanistic Insight via Apoptosis Analysis

Should the cytotoxicity screening yield promising results (e.g., IC₅₀ < 10 µM), the next logical step is to determine the mechanism of cell death. Many quinoline-based compounds induce apoptosis.[4][8][9] This can be effectively quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

The Intrinsic Apoptosis Pathway

Compound 6,8-Difluoroquinolin-4-ol (Potential Inducer) Stress Cellular Stress (e.g., DNA Damage) Compound->Stress Bax Bax/Bak Activation Stress->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation (Initiator Caspase) Apaf1->Casp9 forms apoptosome Casp3 Caspase-3/7 Activation (Executioner Caspases) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells (e.g., HCT-116) in 6-well plates and treat with 6,8-Difluoroquinolin-4-ol at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both floating and adherent cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately by flow cytometry, acquiring at least 10,000 events per sample.[5]

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Part 2: Verification of Antibacterial Efficacy

The 6,8-difluoro substitution is a key feature of many potent fluoroquinolone antibiotics.[1] These compounds typically act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][10][11][12] Therefore, assessing the antibacterial activity of 6,8-Difluoroquinolin-4-ol is a primary objective.

Protocol 2.1: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[6][13]

Experimental Workflow for MIC Determination

A Prepare Serial Dilutions of Test Compound & Control (e.g., Ciprofloxacin) in Broth B Add Standardized Bacterial Inoculum (e.g., S. aureus, E. coli) A->B D Incubate Plates (18-24 hours at 37°C) B->D C Include Growth and Sterility Controls C->D E Visually Inspect for Turbidity D->E F Determine MIC: Lowest concentration with no visible growth E->F cluster_bacterium Bacterial Cell Compound Fluoroquinolone (e.g., 6,8-Difluoroquinolin-4-ol) Gyrase DNA Gyrase / Topoisomerase IV Compound->Gyrase inhibits DNA Bacterial Chromosome (Supercoiled) Replication Relaxed DNA for Replication DNA->Replication unwinds Gyrase->Replication facilitates Break DNA Fragmentation Gyrase->Break forms toxic complex Death Bacterial Cell Death Break->Death

Caption: Fluoroquinolones inhibit DNA gyrase, leading to DNA damage.

Comparative Data Presentation:

CompoundOrganismMIC (µg/mL) - Hypothetical Data
6,8-Difluoroquinolin-4-ol S. aureus (Gram +)1.0
E. coli (Gram -)2.0
Ciprofloxacin (Control) S. aureus (Gram +)0.5
E. coli (Gram -)0.25

Comparative Analysis and Further Directions

Based on the hypothetical data presented, 6,8-Difluoroquinolin-4-ol demonstrates moderate dual activity. Its anticancer potency (IC₅₀ = 5.2 µM against HCT-116) is notable, though less potent than the established chemotherapeutic Doxorubicin. Further investigation could explore its efficacy in drug-resistant cell lines or in combination therapies. The compound also shows broad-spectrum antibacterial activity, which is expected given its fluoroquinolone core. [13]While less potent than Ciprofloxacin in this hypothetical scenario, its novel structure could be effective against resistant strains, a critical area of research. [13][14] Subsequent studies should focus on more specific molecular targets. If the compound is a potent antibacterial, direct enzymatic assays against purified DNA gyrase and topoisomerase IV would confirm its mechanism. [15]If its anticancer activity is more significant, investigating its effect on human topoisomerases or key kinases in cancer signaling pathways (e.g., Pim-1, PI3K/Akt) would be a logical next step. [5][16]

References

  • BenchChem. (n.d.). Application of 6,8-Difluoro-2-methylquinolin-4-ol in Medicinal Chemistry.
  • BenchChem. (n.d.). Application Notes: Protocol for Testing Anticancer Activity of Quinoline Derivatives.
  • BenchChem. (n.d.). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
  • Zhou, Z., et al. (n.d.). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PMC.
  • Saeed, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC.
  • Kaur, M., et al. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals.
  • Zhou, Z., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv.
  • Li, Y., et al. (n.d.). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed.
  • Gutiérrez-Hernández, J. M., et al. (n.d.). Quinoline and quinolinone derivatives with multi-target activity. ResearchGate.
  • Staliński, K. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC.
  • Emami, S., et al. (2017). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. PubMed.
  • Mitton-Fry, M. J., et al. (2013). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. PubMed.
  • Aldred, K. J., et al. (n.d.). Mechanism of action of and resistance to quinolones. PMC.
  • Zhou, Z., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed.
  • Medcrine. (2025). Fluoroquinolones Explained | Classification, Mechanism of Action, Uses, Resistance & Side Effects. YouTube.
  • Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. PubMed.
  • Chu, D. T., et al. (1987). Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents. PubMed.
  • BenchChem. (n.d.). Analysis of 6,8-Difluoro-2-methylquinolin-4-ol Crystal Structure Not Available in Public Domain.
  • sqadia.com. (2026). Fluoroquinolones | Mechanism of Action. YouTube.
  • Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • Paulovicova, E., et al. (2018). Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubMed.
  • Dwivedi, A., et al. (2021). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. MDPI.
  • Al-Salahi, R., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC.
  • Chen, Y.-J., et al. (2022). Discovery of a Flavonoid FM04 as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel. MDPI.
  • Gáll, Z., et al. (2023). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile?. MDPI.

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Safety Operating Guide

Operational Guide: Safe Handling and Disposal Procedures for 6,8-Difluoroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a critical building block in medicinal chemistry and drug development, 6,8-Difluoroquinolin-4-ol (CAS: 243448-16-0) requires stringent handling and disposal protocols[1]. Because it is a fluorinated nitrogen heterocycle, improper disposal poses significant environmental and safety risks. This guide provides authoritative, step-by-step methodologies to ensure regulatory compliance, operational safety, and complete chemical destruction.

Physicochemical & Hazard Profile

Before initiating any disposal or cleanup workflow, personnel must understand the compound's quantitative properties and hazard classifications.

PropertyValue
Chemical Name 6,8-Difluoroquinolin-4-ol
CAS Number 243448-16-0[1][2]
Molecular Formula C9H5F2NO[1][2]
Molecular Weight 181.14 g/mol [2]
Waste Classification Halogenated Organic Waste[3]
Primary Hazards H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant)[4]
Mechanistic Rationale for Disposal

The core challenge in disposing of 6,8-difluoroquinolin-4-ol lies in its molecular architecture. While the quinoline scaffold is highly stable, the defining disposal constraint is the presence of two carbon-fluorine (C-F) bonds at positions 6 and 8[1]. The C-F bond is one of the strongest in organic chemistry, requiring significantly higher activation energy to break compared to standard C-H or C-Cl bonds[5].

If this compound is subjected to standard low-temperature incineration or general laboratory waste streams, it resists complete oxidation. Instead, it undergoes incomplete pyrolysis, generating highly toxic Products of Incomplete Combustion (PICs), including fluorinated fragments and corrosive hydrogen fluoride (HF) gas[5][6].

The Solution: To ensure complete mineralization, the compound must be processed via High-Temperature Incineration (HTI) . HTI facilities operate at temperatures exceeding 1,100°C with a 2–3 second residence time in the secondary combustion chamber, providing the necessary thermal energy and turbulence to completely destroy the C-F bonds[6].

Step-by-Step Disposal Methodologies
Protocol A: Routine Laboratory Disposal Workflow

To prevent the formation of toxic PICs and ensure compliance with the Resource Conservation and Recovery Act (RCRA), follow this self-validating segregation system:

  • Waste Segregation: Immediately classify 6,8-difluoroquinolin-4-ol (both pure powder and solutions) as Halogenated Organic Waste [3]. Never mix with non-halogenated streams, as this dilutes the halogen content unpredictably and violates RCRA incinerator feed parameters[7].

  • Containerization: Collect solid waste (e.g., expired reagent, contaminated weigh boats, pipette tips) in a wide-mouth High-Density Polyethylene (HDPE) jar[7]. For liquid waste (e.g., dissolved in DMSO or NMP), use an HDPE carboy or a PTFE-lined glass container.

  • Labeling: Affix a compliant hazardous waste label immediately upon the first addition of waste. Explicitly list "6,8-Difluoroquinolin-4-ol" and check the "Toxic" and "Halogenated" hazard boxes.

  • SAA Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory[3]. Ensure the SAA is well-ventilated and utilizes secondary containment to prevent accidental environmental release.

  • EHS Handoff: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste vendor to schedule a pickup for HTI processing[3].

Protocol B: Spill Management and Decontamination

In the event of an accidental release, swift containment is necessary to mitigate the H335 respiratory irritation risk[4].

  • Evacuation & PPE: Alert personnel in the immediate vicinity. Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, a lab coat, and an N95/P100 respirator if the solid powder has aerosolized[3][4].

  • Containment (Solid Spill): Causality Note: Do not dry-sweep, as this generates hazardous airborne dust. Instead, carefully cover the powder with a slightly damp absorbent pad or use a dedicated HEPA-filtered vacuum[3].

  • Containment (Liquid Spill): If the compound is dissolved in a solvent, surround and cover the spill with an inert absorbent material such as vermiculite or sand[3].

  • Collection: Use non-sparking tools to scoop the absorbed material or damp pads into a designated HDPE hazardous waste container[3][7].

  • Surface Decontamination: Wash the affected area with a compatible solvent (e.g., ethanol or a specialized detergent) to remove residual traces. Dispose of all cleaning materials as halogenated waste.

Disposal Workflow Visualization

G Start Waste Generation (6,8-Difluoroquinolin-4-ol) Segregation Segregation (Halogenated Organic Waste) Start->Segregation Container Containerization (HDPE / PTFE-lined Glass) Segregation->Container Storage SAA Storage (Secondary Containment) Container->Storage Transport RCRA / EHS Transport Storage->Transport Incineration High-Temperature Incineration (>1100°C, 2-3s Residence) Transport->Incineration Mineralization Complete Mineralization (HF Neutralization via Scrubbers) Incineration->Mineralization

Workflow for the segregation and thermal destruction of 6,8-Difluoroquinolin-4-ol.
References
  • [1] CymitQuimica. "CAS 243448-16-0: 6,8-Difluoro-4-quinolinol". Available at: 1

  • [2] Dr. Jagath Reddy's Heterocyclics. "6,8-Difluoroquinolin-4-ol - Heterocyclics". Available at:2

  • [4] BLDpharm. "219689-64-2 | 6,8-Difluoro-2-methylquinolin-4-ol". Available at: 4

  • [7] Benchchem. "1,3-Dichloro-6-fluoroisoquinoline". Available at:7

  • [3] Benchchem. "Proper Disposal of 2-Fluoropalmitic Acid: A Guide for Laboratory Professionals". Available at: 3

  • [5] National Institutes of Health (NIH) / PMC. "Review of Per- and Poly-fluoroalkyl Treatment in Combustion-Based Thermal Waste Systems in the United States". Available at: 5

  • [6] GOV.UK. "Rapid evidence assessment of PFAS incineration and alternative remediation methods". Available at: 6

Sources

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